molecular formula C12H23NO4 B174841 Boc-D-Leu-OMe

Boc-D-Leu-OMe

Cat. No.: B174841
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Leu-OMe is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a crucial protected amino acid derivative. The incorporation of D-amino acids like D-leucine into peptides can significantly alter their structure and biological properties, making derivatives like this compound valuable in drug design and peptide chemistry.[1] This document details established synthetic routes, experimental protocols, and key characterization data to support research and development activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary strategic routes. The selection of a particular route may depend on starting material availability, desired scale, and laboratory preferences.

  • Route 1: N-terminal Boc protection of D-Leucine, followed by esterification of the carboxylic acid.

  • Route 2: Esterification of the carboxylic acid of D-Leucine, followed by N-terminal Boc protection.

Comparative Synthesis Yields

The following table summarizes the reported yields for each step in these synthetic pathways, offering a quantitative comparison to aid in method selection.[2]

Synthetic RouteStepReagents/MethodReported Yield (%)
Route 1 1. Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane97%
2. EsterificationDicyclohexylcarbodiimide (DCC), Methanol~82% (for a similar substrate)
Overall (Estimated) ~79%
Route 2 1. EsterificationThionyl chloride (SOCl₂), MethanolUp to 100% (for L-tert-leucine methyl ester HCl)
2. Boc Protection(Boc)₂O, NaHCO₃, THF/H₂O~67% (in a subsequent dipeptide coupling)
Overall (Estimated) ~67%

Note: The overall yields are estimated based on the sequential yields of each step as reported in the literature. Actual yields may vary depending on experimental conditions and scale.[2]

Synthetic Workflow Diagrams

Route1_Workflow D_Leu D-Leucine Boc_D_Leu Boc-D-Leucine D_Leu->Boc_D_Leu Boc Protection Boc_D_Leu_OMe This compound Boc_D_Leu->Boc_D_Leu_OMe Esterification reagent1 (Boc)₂O, NaHCO₃ Water/1,4-Dioxane reagent2 Methanol, DCC THF

Caption: Synthetic workflow for Route 1: Boc protection followed by esterification.

Route2_Workflow D_Leu D-Leucine D_Leu_OMe D-Leucine Methyl Ester Hydrochloride D_Leu->D_Leu_OMe Esterification Boc_D_Leu_OMe This compound D_Leu_OMe->Boc_D_Leu_OMe Boc Protection reagent1 SOCl₂, Methanol reagent2 (Boc)₂O, NaHCO₃ THF/Water

Caption: Synthetic workflow for Route 2: Esterification followed by Boc protection.

Experimental Protocols

Route 1: Boc Protection followed by Esterification

Step 1: Synthesis of N-Boc-D-Leucine [2]

  • Dissolve D-leucine (1.0 equiv.) in a mixture of water and 1,4-dioxane.

  • Add sodium bicarbonate (NaHCO₃).

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with an organic solvent like ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or KHSO₄ solution).

  • Extract the product into ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-D-leucine.

Step 2: Synthesis of this compound via DCC coupling [2]

  • Dissolve the N-Boc-D-leucine obtained in the previous step in anhydrous tetrahydrofuran (THF).

  • Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.

  • Add methanol dropwise to the reaction solution while maintaining the temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the solution to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield this compound.

Route 2: Esterification followed by Boc Protection

Step 1: Synthesis of D-Leucine Methyl Ester Hydrochloride [2]

  • Suspend D-leucine (1.0 equiv.) in methanol in a round-bottom flask at 0°C.

  • Slowly add freshly distilled thionyl chloride (SOCl₂, 2.0 equiv.) while stirring.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction completion using TLC.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the D-leucine methyl ester hydrochloride salt as a solid.

Step 2: Synthesis of this compound [2]

  • Dissolve the D-leucine methyl ester hydrochloride in a 1:1 mixture of THF/H₂O.

  • Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃, 3.0 equiv.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.).

  • Stir the reaction mixture at room temperature for 10 hours.

  • Remove the volatile components (THF) of the reaction mixture in vacuo.

  • Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 133467-01-3[3]
Molecular Formula C₁₂H₂₃NO₄[3][]
Molecular Weight 245.32 g/mol [3][]
Appearance Colorless to light yellowish liquid[3][][5]
Melting Point 147-149°C (for L-isomer)[][5]
Boiling Point 205 °C (lit., for L-isomer)[][5]
Density 0.991 g/mL at 25 °C (lit., for L-isomer)[][5]
Storage Store at 2-8 °C, sealed in dry conditions[][5]

Note: Some physical constants like melting point, boiling point, and density are reported for the L-isomer but are expected to be identical for the D-isomer. The sign of the optical rotation will be opposite.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra would show characteristic peaks for the tert-butyl protons of the Boc group, the methyl ester protons, and the protons of the leucine side chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected (M+H)⁺ ion for C₁₂H₂₃NO₄ would be approximately 246.16 m/z.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, often reported as ≥97% or ≥98%.[][6]

References

The Role of Boc-D-Leu-OMe in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its unique structural features—the Boc protecting group on the amine and the methyl ester on the carboxyl group—allow for the controlled and sequential formation of peptide bonds, making it an invaluable tool for constructing complex peptide-based molecules.[1] The presence of the D-enantiomer of leucine is of particular significance in medicinal chemistry, as it can confer resistance to enzymatic degradation, thereby enhancing the metabolic stability and bioavailability of synthetic peptides.[1] This guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data, and graphical representations of key workflows and concepts.

Core Applications in Research

The primary application of this compound lies in its use as a precursor for the synthesis of peptides and peptidomimetics with therapeutic potential. The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a well-established strategy to overcome the limitations of native peptides, such as poor stability and short half-life.

Peptide Synthesis

This compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). In these processes, the Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling of amino acids.[2] The methyl ester protects the C-terminus, and while it can be used in solution-phase synthesis, for SPPS, the corresponding Boc-D-Leu-OH is more commonly attached to the resin first. However, this compound can be used to synthesize di- or tri-peptides in solution, which are then used in larger fragment condensation on a solid support.

Drug Discovery and Development

The incorporation of D-leucine, facilitated by the use of this compound, is a key strategy in the design of peptide-based drugs. Peptides containing D-amino acids often exhibit enhanced resistance to proteases, the enzymes responsible for breaking down peptides in the body.[3] This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy. A notable area of application is in the development of enzyme inhibitors, particularly for viral proteases, where the D-amino acid can occupy hydrophobic pockets in the enzyme's active site.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data from synthetic procedures involving Boc-protected amino acids and the biological activity of resulting peptides. It is important to note that specific yields and bioactivity can vary significantly based on the reaction conditions and the specific peptide sequence.

Step/CompoundDescriptionYield (%)Purity (%)Biological Activity (IC₅₀)Reference
Boc-NH-Leu-OH Synthesis Boc protection of L-leucine.97.03--[4]
NH₂-Leu-OMe·HCl Synthesis Esterification of L-leucine.95.78--[4]
BOC-NH-Leu-Leu-OMe Synthesis Dipeptide coupling reaction.61.6--[4]
BOC-PhePro-OMe Antimicrobial activity against Aspergillus fumigatus.--Zone of inhibition: 11mm at 1000 ppm[5]
BOC-PhePro-OMe Antibacterial activity against Salmonella typhimurium.--Zone of inhibition: 10mm at 1000 ppm[5]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Boc-protected amino acids in peptide synthesis are provided below. These protocols are general and may require optimization for specific applications.

Protocol 1: General Solution-Phase Dipeptide Synthesis using a Boc-Amino Acid

This protocol describes a general method for coupling a Boc-protected amino acid with an amino acid methyl ester in solution.

Materials:

  • Boc-D-Leu-OH (can be synthesized from this compound via saponification)

  • Desired amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-ethylmorpholine

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Add DCC (1.1 eq) and stir for 30 minutes at 0°C.[3]

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt.[3]

  • Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[3]

  • Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the N-terminus of the peptide for further elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold, anhydrous diethyl ether

Procedure:

  • Dissolve the purified Boc-protected peptide in a solution of 20-50% TFA in DCM (v/v).[6]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.[6]

  • Add cold, anhydrous diethyl ether to the crude residue to induce precipitation of the TFA salt of the deprotected peptide.[6]

  • Stir or sonicate the mixture to obtain a fine solid.[6]

  • Isolate the product by filtration or centrifugation and wash with cold diethyl ether.[6]

  • Dry the final product under vacuum.[6]

Visualizing Workflows and Concepts

Graphical representations are essential for understanding the complex processes and relationships in peptide synthesis and drug development.

G General Workflow for Solution-Phase Peptide Synthesis cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection Boc_D_Leu_OH Boc-D-Leu-OH Activated_Ester Activated Ester Boc_D_Leu_OH->Activated_Ester  + Coupling_Reagents DCC, HOBt Coupling_Reagents->Activated_Ester Dipeptide Boc-D-Leu-AA-OMe Activated_Ester->Dipeptide  + Amino_Ester H2N-AA-OMe Amino_Ester->Dipeptide Deprotected_Dipeptide H2N-D-Leu-AA-OMe Dipeptide->Deprotected_Dipeptide TFA TFA TFA->Deprotected_Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis using Boc-D-Leu-OH.

G Role of D-Amino Acids in Drug Development Boc_D_Leu This compound (Building Block) Peptide_Synthesis Peptide Synthesis Boc_D_Leu->Peptide_Synthesis D_Peptide Peptide containing D-Leucine Peptide_Synthesis->D_Peptide Protease_Resistance Increased Resistance to Proteolysis D_Peptide->Protease_Resistance Increased_Stability Enhanced Metabolic Stability Protease_Resistance->Increased_Stability Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Therapeutic_Agent Potential Therapeutic Agent Improved_PK->Therapeutic_Agent G Hypothetical Viral Protease Inhibition Pathway cluster_host Host Cell Viral_Polyprotein Viral Polyprotein Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Cleavage by Viral_Protease Viral Protease Viral_Replication Viral Replication Functional_Proteins->Viral_Replication D_Leu_Peptide D-Leu Peptide Inhibitor (Synthesized from this compound) D_Leu_Peptide->Viral_Protease Inhibits

References

The Stereochemical Imperative: Unlocking Enhanced Therapeutic Potential with Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and small molecule drug design. Among these, the use of D-amino acids, the enantiomers of their naturally occurring L-counterparts, offers a powerful approach to overcome the inherent limitations of many therapeutic candidates. This technical guide delves into the significance of the D-configuration in the protected amino acid, Boc-D-Leu-OMe (tert-butoxycarbonyl-D-leucine methyl ester). We will explore how this specific chirality profoundly influences critical pharmaceutical attributes, including proteolytic stability, biological activity, and receptor interaction. This document provides a comprehensive overview of the underlying principles, quantitative comparisons, detailed experimental methodologies, and the logical frameworks governing the application of this compound in drug development.

The D-Advantage: Overcoming Biological Barriers

While L-amino acids are the fundamental building blocks of proteins in most living organisms, their D-enantiomers are less common in nature.[1][2][3] This fundamental difference is exploited in drug design to enhance the therapeutic properties of peptides and other molecules. The primary advantages conferred by the D-configuration of leucine in this compound include:

  • Enhanced Proteolytic Stability: One of the most significant hurdles for peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By incorporating D-leucine, the peptide backbone becomes resistant to these enzymes, leading to a significantly longer in vivo half-life and improved bioavailability.[1]

  • Modulation of Biological Activity: The substitution of an L-amino acid with its D-enantiomer can dramatically alter the three-dimensional conformation of a peptide. This can lead to changes in its binding affinity and selectivity for its target receptor, potentially resulting in enhanced potency or a more desirable pharmacological profile. In some instances, this modification can even convert an agonist into an antagonist.

  • Reduced Immunogenicity: Peptides composed entirely of L-amino acids are more likely to be recognized by the immune system as foreign, leading to an undesirable immune response. The incorporation of D-amino acids can reduce this immunogenic potential.

Quantitative Comparison: The Impact of D-Leucine on Bioactivity

The substitution of L-leucine with D-leucine can have a quantifiable and often beneficial impact on the biological activity of peptides. The following tables summarize key data from studies on antimicrobial peptides, illustrating the tangible advantages of incorporating D-leucine.

Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogs

PeptideSequenceMIC (μM) vs. S. aureusMIC (μM) vs. E. coliHC50 (μM) (Hemolytic Activity)
B1OS-LFLPILASLAAKFGPKLFCLVTKKC21629.92
B1OS-D-LF(d-L)PILASLAAKFGPKLFCLVTKKC43274.5

Data extracted from a study on brevinin-1OS peptides.

Table 2: Antitumor Activity of RDP215 and its D-Amino Acid Analog

PeptideSequenceIC50 (μM) vs. Human Melanoma (A375)IC50 (μM) vs. Human Glioblastoma (U-87 MG)
RDP215H-FWRIRIRR P RRIRIRWF-NH2~10~15
9D-RDP215H-(d-F)W(d-R)I(d-R)I(d-R)(d-R) P (d-R)(d-R)I(d-R)I(d-R)W(d-F)-NH2~5~7.5

Data extracted from a study on the antitumor peptide RDP215.[4]

These data clearly demonstrate that the incorporation of D-leucine can maintain or even enhance antimicrobial and antitumor activity while significantly reducing toxicity towards mammalian cells (as indicated by the higher HC50 value for B1OS-D-L).

Experimental Protocols

To empirically determine the significance of the D-configuration in a novel peptide or compound incorporating this compound, a series of key experiments are essential. The following are detailed methodologies for assessing proteolytic stability and receptor binding affinity.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide in the presence of a specific protease or in a complex biological fluid like human serum.

Materials:

  • Peptide containing L-leucine

  • Peptide containing D-leucine

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Dissolve both the L- and D-leucine containing peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution or human serum. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic degradation.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of the remaining intact peptide against time for both the L- and D-leucine containing peptides. Calculate the half-life (t1/2) for each peptide.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a peptide containing D-leucine) to a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (a known binder to the receptor)

  • Unlabeled test compounds (peptides with L- and D-leucine)

  • Binding buffer (specific to the receptor system)

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes or purified receptors in the binding buffer to an optimal concentration.

    • Prepare a series of dilutions of the unlabeled test compounds.

    • Prepare the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes and the radiolabeled ligand.

    • Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.

    • Competitive Binding: Add cell membranes, radiolabeled ligand, and increasing concentrations of the unlabeled test compounds.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway: L-Leucine and the mTOR Pathway

While the D-configuration of leucine is primarily utilized to enhance stability, its L-enantiomer is a key signaling molecule, particularly in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[5][6][7][8][9] Understanding this pathway provides context for the biological roles of leucine enantiomers.

mTOR_Pathway Leucine L-Leucine Ragulator Ragulator Leucine->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow: Proteolytic Stability Assay

The logical flow of the proteolytic stability assay is critical for obtaining reliable and reproducible data.

Proteolytic_Stability_Workflow Start Start: Prepare Peptide Solutions (L-Leu and D-Leu) Incubate Incubate with Protease/Serum at 37°C Start->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120, 240 min) Incubate->Sample Quench Quench Reaction with TFA Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Plot % Intact Peptide vs. Time Calculate Half-life (t½) Analyze->Data

Caption: Workflow for the in vitro proteolytic stability assay.

Logical Relationship: this compound in Peptide Synthesis

The use of this compound is an integral part of the Boc solid-phase peptide synthesis (SPPS) strategy.

Boc_SPPS_Cycle Resin Solid Support Resin Deprotection 1. Deprotection: Remove Boc group with TFA Resin->Deprotection Neutralization 2. Neutralization: Use a base (e.g., DIEA) Deprotection->Neutralization Coupling 3. Coupling: Add this compound and coupling reagents Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection

Caption: this compound incorporation in the solid-phase peptide synthesis cycle.

References

An In-depth Technical Guide to the Solubility of Boc-D-Leu-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust manufacturing processes.

Core Concepts: Structure and Solubility

This compound is a derivative of the amino acid D-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications eliminate the zwitterionic character of the parent amino acid, significantly increasing its solubility in a wide range of organic solvents. The bulky and hydrophobic isobutyl side chain of leucine, combined with the Boc and methyl ester groups, governs its solubility profile, making it readily soluble in many common organic solvents used in peptide synthesis.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its physical state as a light yellowish liquid at room temperature suggests high miscibility with many organic solvents.[][2] The following table summarizes available qualitative information for this compound and quantitative data for structurally similar compounds, which can serve as a useful proxy for estimating its solubility. It is important to note that the solubility of enantiomers (D vs. L forms) is generally identical in achiral solvents.

SolventChemical ClassThis compound (Qualitative)Analogous Compound Data (Quantitative)
Dimethylformamide (DMF)AmideExpected to be soluble/miscible[2]Boc-Leu-Leu-OH: ~30 mg/mL
Dimethyl Sulfoxide (DMSO)SulfoxideExpected to be soluble/miscibleBoc-L-Leu-OH: 100 mg/mL[3]; Boc-D-Leu-OH: 200 mg/mL[4]; Boc-Leu-Leu-OH: ~10 mg/mL[5]
EthanolAlcoholExpected to be soluble/miscibleFmoc-L-leucine: ~30 mg/mL[6]; L-leucyl-L-leucine methyl ester (hydrochloride): ~30 mg/mL[7]
MethanolAlcoholExpected to be soluble/miscibleBoc-L-Leucine is soluble in methanol.[8]
Dichloromethane (DCM)Halogenated HydrocarbonExpected to be soluble/miscible-
ChloroformHalogenated HydrocarbonExpected to be soluble/miscible-
Acetonitrile (ACN)NitrileExpected to be soluble/miscible-
Tetrahydrofuran (THF)EtherExpected to be soluble/miscible-
Ethyl AcetateEsterExpected to be soluble/miscible-

Note: The quantitative data for analogous compounds should be used as an estimation. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatic shaker or orbital incubator

  • Vortex mixer

  • Micropipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Record the exact weight of the added this compound.

    • Add a known volume or weight of the selected solvent to the vial.

    • Cap the vial tightly to prevent solvent evaporation.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vial from the shaker and allow the undissolved solid to settle.

    • Visually confirm the presence of excess solid.

    • Withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

    • Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the diluted sample, taking the dilution factor into account.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start add_excess Add Excess Solute to Solvent start->add_excess Known amounts equilibrate Equilibrate at Constant Temperature add_excess->equilibrate Agitation filter_sample Filter Supernatant equilibrate->filter_sample Presence of excess solid dilute_sample Dilute Sample filter_sample->dilute_sample quantify Quantify Concentration (e.g., HPLC) dilute_sample->quantify calculate Calculate Solubility quantify->calculate Calibration curve end End calculate->end

Solubility Determination Workflow

References

A Technical Guide to Sourcing High-Purity Boc-D-Leu-OMe for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe), a critical building block in peptide synthesis and drug discovery. This document outlines key quality considerations, analytical methodologies for purity assessment, and a strategic workflow for supplier selection to ensure the integrity and reproducibility of your research.

Commercial Supplier Landscape for this compound

The selection of a reliable supplier for this compound is paramount to the success of research and development projects. Purity, consistency, and comprehensive documentation are critical factors. Several chemical suppliers offer this reagent, with varying purity grades and available quantities. Below is a summary of offerings from notable vendors.

Data Presentation: Comparison of Commercial Suppliers

SupplierPurity SpecificationAnalytical MethodAvailable Quantities
Chem-Impex≥ 99%HPLCInquire
CenmedNot specifiedNot specified25g
Ruifu Chemical≥98.0% (for similar Boc-amino acids)HPLCInquire
BLD PharmNot specifiedNot specifiedInquire
Advanced ChemTechNot specifiedNot specifiedInquire

Note: This table is based on publicly available data and is not exhaustive. Researchers are encouraged to contact suppliers directly for the most current specifications, availability, and pricing.

Experimental Protocols for Quality Assessment

Ensuring the purity and structural integrity of this compound is a critical step before its use in synthesis. The following are standard experimental protocols for the characterization of Boc-protected amino acids, which are applicable to this compound.[]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound by separating the main component from any impurities.[] Chiral HPLC methods are particularly important for determining the enantiomeric purity of amino acid derivatives.[2][3]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column is commonly used for purity analysis. For enantiomeric purity, a chiral stationary phase (e.g., polysaccharide-based) is required.[2][3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase for reverse-phase chromatography. For chiral separations, a mixture of n-hexane and isopropanol may be employed.

  • Detection: UV detection at 210-220 nm is standard for peptide bonds and protected amino acids.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: The spectrum should exhibit characteristic signals for the Boc group (a singlet at ~1.4 ppm), the leucine side chain protons, the alpha-proton, and the methyl ester group.

  • ¹³C NMR Analysis: The spectrum should show distinct peaks for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the leucine backbone and side chain.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₁₂H₂₃NO₄, MW: 245.32).

Supplier Selection Workflow

A systematic approach to selecting a supplier for critical reagents like this compound is essential for ensuring the quality and consistency of your research. The following workflow diagram illustrates a logical process for supplier qualification.

Supplier_Selection_Workflow Start Identify Potential Suppliers RequestInfo Request Technical Data Sheets & Certificates of Analysis Start->RequestInfo EvaluateData Evaluate Purity, Analytical Methods, and Specifications RequestInfo->EvaluateData EvaluateData->Start If specifications do not meet requirements RequestSample Request Sample for In-House QC EvaluateData->RequestSample If specifications meet requirements PerformQC Perform In-House QC (HPLC, NMR, MS) RequestSample->PerformQC CompareResults Compare In-House Data with Supplier's CoA PerformQC->CompareResults CompareResults->RequestSample If results are inconsistent, request new sample or from another supplier AssessSupplier Assess Supplier Reliability (Lead Time, Support, Cost) CompareResults->AssessSupplier If results are consistent Decision Select and Qualify Supplier AssessSupplier->Decision Decision->Start Re-evaluate End Approved Supplier List Decision->End Qualify

References

The Strategic Role of Boc-D-Leu-OMe in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-D-leucine methyl ester (Boc-D-Leu-OMe), a pivotal building block in peptide chemistry. We will delve into its synthesis, core applications, and the strategic advantages conferred by the D-configuration of the leucine residue. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in the effective utilization of this versatile compound.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

While L-amino acids are the proteinogenic building blocks of life, the incorporation of their D-enantiomers into peptide sequences is a powerful strategy in medicinal chemistry. Peptides composed of D-amino acids exhibit enhanced stability against proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids. This increased metabolic stability can significantly improve the in vivo half-life and bioavailability of peptide-based drugs. Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, leading to altered receptor binding affinities and biological activities.

This compound serves as a key reagent for introducing a D-leucine residue into a growing peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus allows for controlled, stepwise peptide synthesis, while the methyl ester on the C-terminus facilitates coupling reactions.

Physicochemical Properties of this compound and its Precursors

A clear understanding of the physicochemical properties of this compound and its related precursors is essential for its effective use in synthesis.

PropertyThis compoundBoc-D-Leu-OHH-D-Leu-OMe·HCl
Molecular Formula C₁₂H₂₃NO₄C₁₁H₂₁NO₄C₇H₁₆ClNO₂
Molecular Weight 245.32 g/mol 231.29 g/mol 181.66 g/mol
CAS Number 133467-01-3[1][2]16937-99-8[3], 200937-17-3 (monohydrate)[4][5]5845-53-4[6], 66866-69-1[7][8]
Appearance Colorless to light yellow liquid[2]White to off-white solidWhite crystalline solid
Boiling Point 322.5±25.0 °C (Predicted)[2]--
Storage Temperature 2-8°C[2]Room temperatureRoom temperature

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from D-leucine. The following protocols are adapted from established methods for the L-enantiomer and are expected to yield similar results for the D-enantiomer.

Workflow for the Synthesis of this compound

D_Leu D-Leucine Boc_D_Leu Boc-D-Leu-OH D_Leu->Boc_D_Leu Boc Protection (Boc)2O, Base Boc_D_Leu_OMe This compound Boc_D_Leu->Boc_D_Leu_OMe Esterification DCC, Methanol Boc_Peptide Boc-D-Leu-Peptide-R TFA_Salt H₂N-D-Leu-Peptide-R · TFA Boc_Peptide->TFA_Salt TFA/DCM Boc_D_Leu_OH Boc-D-Leu-OH Dipeptide Boc-D-Leu-Gly-OMe Boc_D_Leu_OH->Dipeptide Amino_Ester H-Gly-OMe Amino_Ester->Dipeptide Coupling Agents (e.g., DCC/HOBt) cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Agonist GLP-1 Receptor Agonist (with D-amino acid) GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R G_Protein Gs Protein GLP-1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Insulin Secretion (in pancreatic β-cells) PKA->Cellular_Response phosphorylates targets leading to

References

Natural vs. unnatural amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Natural vs. Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the strategic incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of their natural counterparts. Peptides composed solely of the 20 proteinogenic amino acids often suffer from poor metabolic stability, low bioavailability, and suboptimal receptor affinity, hindering their clinical translation. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and profound impact of utilizing UAAs in modern peptide drug design. By expanding the chemical repertoire available to researchers, UAAs offer a powerful toolkit to enhance proteolytic resistance, modulate pharmacokinetic profiles, and improve binding affinity and selectivity, thereby unlocking the full therapeutic potential of peptide-based drugs. This document will delve into the practical aspects of UAA integration, from synthesis to preclinical evaluation, providing detailed protocols and comparative data to guide researchers in the development of next-generation peptide therapeutics.

The Rationale for Incorporating Unnatural Amino Acids

The therapeutic promise of peptides is often curtailed by their intrinsic pharmacological weaknesses. The integration of UAAs into peptide scaffolds has surfaced as a formidable strategy to surmount these challenges. By venturing beyond the 20 standard proteinogenic amino acids, UAAs furnish a versatile arsenal for fine-tuning the physicochemical and biological attributes of peptides, culminating in superior therapeutic efficacy.

The primary objectives for incorporating UAAs into peptide therapeutics include:

  • Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains with UAAs can obstruct recognition and cleavage by proteases, thereby prolonging the peptide's in vivo half-life.

  • Improved Pharmacokinetic Profile: UAAs can be engineered to influence properties such as lipophilicity and hydrogen-bonding capacity, which can lead to optimized absorption, distribution, metabolism, and excretion (ADME) profiles, including the potential for oral bioavailability.

  • Increased Receptor Affinity and Selectivity: The distinct side-chain functionalities and conformational constraints imparted by UAAs can optimize interactions with biological targets, resulting in heightened binding affinity and selectivity.

  • Conformational Control: The inclusion of specific UAAs can induce or stabilize desirable secondary structures, such as helices or turns, which are frequently pivotal for biological activity.

Comparative Analysis: Natural vs. Unnatural Amino Acid-Containing Peptides

The advantages of incorporating UAAs are not merely theoretical. Quantitative data from numerous studies demonstrate significant improvements in key pharmacological parameters.

Proteolytic Stability

The introduction of UAAs can dramatically increase a peptide's resistance to enzymatic degradation. This is often achieved by replacing L-amino acids at cleavage sites with D-amino acids, N-methylated amino acids, or other sterically hindering residues.

Peptide/AnalogModificationProteaseHalf-life (t½)Fold Improvement
Feleucin-K3 (Natural) NonePlasma~8 hours-
Feleucin-K59 (UAA) Leu⁴ replaced with α-(4-pentenyl)-AlaPlasma>24 hours>3
PK20 (UAA) Contains tert-leucine (Tle)1 M HCl204.4 hours-
[Ile⁹]PK20 (Natural Analog) Tle replaced with Isoleucine (Ile)1 M HCl117.7 hours0.58x (decrease)
Hymenochirin-1B (Natural) NoneTrypsin< 10 minutes-
Stapled Hymenochirin-1B (UAA) Hydrocarbon staplingTrypsin> 120 minutes>12
Receptor Binding Affinity

UAAs can be used to constrain the peptide's conformation into a bioactive state, leading to enhanced binding to its target receptor. This can translate to increased potency and efficacy.

Peptide/AnalogTarget ReceptorModificationBinding Affinity (Ki or IC50)Fold Improvement
Endomorphin-1 (EM-1) Analog (Natural) µ-opioid receptorNoneNanomolar range-
EM-1 Analog with (thienyl)Map (UAA) µ-opioid receptorPhe replaced with (thienyl)MapSub-nanomolar range~5
Meditope Peptide (Natural residues) Cetuximab Fab domainNoneReference Affinity-
Meditope Peptide (UAA substitutions) Cetuximab Fab domainVarious UAA substitutionsGenerally reduced affinityVariable Decrease
Folate Receptor Antagonist (Natural) Folate Receptors (FRα, FRβ)L-glutamate at terminusReference IC50-
Folate Receptor Antagonist (UAA) Folate Receptors (FRα, FRβ)L-glutamate replaced with UAAIC50 of 0.31 nM (FRα), 0.17 nM (FRβ)Significant

Key Experimental Protocols

The successful design and evaluation of peptides containing UAAs rely on a suite of robust experimental methodologies. The following sections provide detailed protocols for the synthesis, characterization, and biological assessment of these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

SPPS is the standard method for chemically synthesizing peptides, including those with UAAs. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most commonly employed.

Materials:

  • Fmoc-protected amino acids (natural and unnatural)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

  • Capping (Optional): Cap any unreacted sites on the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (natural or unnatural), coupling reagent, and base in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 4-7 for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases.

Materials:

  • Peptide stock solution

  • Protease stock solution (e.g., trypsin, human plasma)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

  • LC-MS/MS or HPLC system

Protocol:

  • Preparation: Prepare a solution of the peptide in the reaction buffer at a known concentration.

  • Incubation: Pre-warm the peptide solution and the protease solution to 37°C.

  • Initiation: Initiate the reaction by adding the protease to the peptide solution (a typical enzyme:substrate ratio is 1:100 w/w).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

GPCR Radioligand Binding Assay

This assay determines the binding affinity of a peptide to a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H-labeled)

  • Unlabeled peptide (test compound)

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test peptide. Plot the percent specific binding against the log concentration of the test peptide and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines a general procedure for assessing the anti-diabetic efficacy of a peptide drug.

Materials:

  • Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)

  • Test peptide formulated for subcutaneous injection

  • Vehicle control (e.g., saline)

  • Positive control (e.g., insulin or a known anti-diabetic drug)

  • Glucometer and test strips

  • Equipment for blood collection (e.g., from the tail vein)

Protocol:

  • Animal Acclimation: Acclimate the diabetic mice to the housing conditions for at least one week.

  • Baseline Measurements: Measure baseline body weight and blood glucose levels.

  • Dosing: Administer the test peptide, vehicle, or positive control via subcutaneous injection at the desired dose and frequency.

  • Blood Glucose Monitoring: Monitor blood glucose levels at various time points post-injection (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Oral Glucose Tolerance Test (OGTT) (Optional): At the end of the study period, perform an OGTT. Fast the mice, administer an oral glucose bolus, and measure blood glucose levels at timed intervals.

  • Data Analysis: Compare the changes in blood glucose levels and the area under the curve (AUC) for the OGTT between the different treatment groups.

Visualizing Key Concepts and Workflows

GPCR Signaling Pathway

The following diagram illustrates a common signaling pathway activated by a peptide ligand binding to a Gs-coupled GPCR, leading to the production of cAMP and subsequent cellular responses.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Peptide_Ligand Peptide Ligand (e.g., GLP-1) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR G_alpha Gαs (GTP-bound) GPCR->G_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts G_alpha->Adenylyl_Cyclase Stimulates G_beta_gamma Gβγ ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: GPCR signaling pathway initiated by a peptide ligand, leading to cellular response.

Experimental Workflow for Peptide Drug Discovery

The development of a UAA-containing peptide therapeutic follows a multi-stage process from initial design to preclinical evaluation.

Peptide_Drug_Discovery_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo & Preclinical Target_Identification Target Identification & Validation Lead_Identification Lead Identification (Natural Peptide) Target_Identification->Lead_Identification UAA_Incorporation UAA Incorporation Design (Structure-Activity Relationship) Lead_Identification->UAA_Incorporation Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) UAA_Incorporation->Peptide_Synthesis Purification_Characterization Purification (HPLC) & Characterization (Mass Spec) Peptide_Synthesis->Purification_Characterization Binding_Assay Receptor Binding Assay (e.g., Radioligand Assay) Purification_Characterization->Binding_Assay Stability_Assay Proteolytic Stability Assay (e.g., Plasma, Trypsin) Binding_Assay->Stability_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP accumulation) Stability_Assay->Functional_Assay PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Functional_Assay->PK_PD_Studies Efficacy_Studies In Vivo Efficacy Studies (Disease Animal Model) PK_PD_Studies->Efficacy_Studies Toxicology_Studies Toxicology & Safety Studies Efficacy_Studies->Toxicology_Studies Preclinical_Candidate Preclinical Candidate Selection Toxicology_Studies->Preclinical_Candidate

Caption: Experimental workflow for peptide drug discovery and development.

Conclusion

The incorporation of unnatural amino acids has unequivocally revolutionized the field of peptide drug discovery. It provides a robust and versatile set of tools to systematically address the inherent limitations of natural peptides. By strategically modifying peptide sequences with UAAs, researchers can significantly enhance their stability, bioavailability, and therapeutic efficacy. The experimental protocols and comparative data presented in this guide offer a practical framework for the rational design, synthesis, and evaluation of novel peptide therapeutics, paving the way for the development of more effective and safer medicines.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-D-Leu-Xaa-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a dipeptide with a C-terminal methyl ester, exemplified by Boc-D-Leu-Xaa-OMe, utilizing tert-butyloxycarbonyl (Boc) chemistry. Solid-phase peptide synthesis (SPPS) offers an efficient and robust methodology for the stepwise assembly of amino acids.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach in SPPS.[2][3]

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Boc deprotection, and the final cleavage of the dipeptide from the solid support, followed by solution-phase esterification to yield the desired C-terminal methyl ester.

Experimental Protocols

Resin Selection and First Amino Acid Loading

The choice of resin is crucial in Boc-SPPS. Merrifield or PAM resins are commonly used for synthesizing peptides with a C-terminal carboxylic acid.[3][4] The first Boc-protected amino acid is typically loaded onto the resin via an ester linkage.

Materials:

  • Merrifield resin (chloromethylpolystyrene) or PAM resin

  • Boc-D-Leucine

  • Cesium carbonate (Cs₂CO₃) or Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 20-30 minutes.[5]

  • To a solution of Boc-D-Leucine in DMF, add one equivalent of cesium carbonate and stir until the amino acid is fully dissolved.

  • Add the swollen resin to the Boc-D-Leucine cesium salt solution.

  • The reaction mixture is heated to 50°C and stirred for 12-24 hours.

  • After the reaction, the resin is washed thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM, and then dried under vacuum.

Boc Deprotection

The temporary Boc protecting group on the α-amino group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]

Materials:

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Swell the Boc-D-Leu-resin in DCM.

  • Treat the resin with 50% TFA in DCM for a short pre-wash (1-2 minutes).[7]

  • Perform the main deprotection step by agitating the resin with 50% TFA in DCM for 20-30 minutes.[7]

  • Wash the resin thoroughly with DCM to remove residual TFA.[7]

  • Wash the resin with IPA.

  • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DCM for 5-10 minutes.[7]

  • Wash the resin thoroughly with DCM to remove excess base.[7]

Coupling of the Second Amino Acid

The next N-α-Boc-protected amino acid is coupled to the deprotected amino group on the resin-bound D-Leucine. Several coupling reagents can be used to facilitate peptide bond formation. HBTU is a commonly used aminium salt-based coupling reagent.[7]

Materials:

  • Boc-Xaa-OH (where Xaa is the desired amino acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a separate vessel, pre-activate the Boc-Xaa-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 1-5 minutes.[7]

  • Add the pre-activated amino acid solution to the swollen and neutralized D-Leu-resin.[7]

  • Agitate the mixture at room temperature for 1-2 hours.[7]

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines.[7]

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

Cleavage from the Resin

The dipeptide is cleaved from the solid support, which also removes the side-chain protecting groups (if any). For Merrifield and PAM resins, strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.[3][6] This step results in a dipeptide with a free C-terminal carboxylic acid.

Materials:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether

Procedure (using HF):

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the reaction vessel.

  • Cool the vessel with liquid nitrogen and condense anhydrous HF into it.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting crude peptide with cold diethyl ether to precipitate the peptide and remove organic scavengers.

  • Dry the crude peptide under vacuum.

Solution-Phase Esterification to Yield Boc-D-Leu-Xaa-OMe

The C-terminal carboxylic acid of the cleaved dipeptide is converted to a methyl ester in the solution phase.

Materials:

  • Crude Boc-D-Leu-Xaa-OH dipeptide

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or other esterification reagents like (trimethylsilyl)diazomethane.

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure (using Thionyl Chloride):

  • Suspend the crude dipeptide in methanol in a round-bottom flask at 0°C.

  • Slowly add freshly distilled thionyl chloride (2 equivalents) while stirring.[8]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-D-Leu-Xaa-OMe.

  • Purify the product by column chromatography.

Data Presentation

ParameterValue/RangeNotes
Resin Substitution Level 0.5 - 1.0 mmol/gA lower substitution is sometimes preferred for longer or more difficult sequences.[4]
Boc-Amino Acid Equivalents 3 - 4 equivalentsBased on the resin substitution level.[7]
Coupling Reagent Equivalents (HBTU) 3 - 4 equivalentsBased on the resin substitution level.[7]
Base Equivalents (DIEA) 6 - 8 equivalentsFor activation and neutralization steps.[7]
Boc Deprotection Time 20 - 30 minutesUsing 50% TFA in DCM.[7]
Coupling Reaction Time 1 - 2 hoursMonitored by ninhydrin test.[7]
Cleavage Time (HF) 1 - 2 hoursAt 0°C.
Esterification Time VariesMonitored by TLC.
Overall Crude Peptide Yield 60 - 80%Dependent on the specific amino acid sequence and length.[2]
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required.[2]

Visualizations

SPPS_Workflow cluster_solid_phase Solid-Phase Synthesis cluster_cleavage_purification Cleavage and Solution-Phase Modification Resin 1. Resin Swelling Loading 2. Boc-D-Leu Loading Resin->Loading Deprotection1 3. Boc Deprotection (TFA/DCM) Loading->Deprotection1 Neutralization1 4. Neutralization (DIEA) Deprotection1->Neutralization1 Coupling 5. Coupling of Boc-Xaa-OH (HBTU/DIEA) Neutralization1->Coupling Final_Peptide_Resin Boc-D-Leu-Xaa-Resin Coupling->Final_Peptide_Resin Cleavage 6. Cleavage from Resin (HF) Final_Peptide_Resin->Cleavage Crude_Peptide Boc-D-Leu-Xaa-OH Cleavage->Crude_Peptide Esterification 7. Esterification (MeOH, SOCl₂) Crude_Peptide->Esterification Final_Product Boc-D-Leu-Xaa-OMe Esterification->Final_Product Purification 8. Purification Final_Product->Purification Pure_Product Pure Boc-D-Leu-Xaa-OMe Purification->Pure_Product

Caption: Workflow for the synthesis of Boc-D-Leu-Xaa-OMe.

References

Application Notes: The Strategic Use of Boc-D-Leu-OMe in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development.[1][] N-α-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a valuable building block for this purpose. The presence of a D-amino acid, such as D-leucine, can significantly enhance the proteolytic stability of a peptide therapeutic by making it resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability often leads to a longer plasma half-life and improved bioavailability.[3] Furthermore, the strategic placement of D-amino acids can modulate the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[4]

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale production of short to medium-length peptides and for syntheses where careful purification of intermediates is required.[5][6] this compound is well-suited for this methodology. The Boc (tert-butoxycarbonyl) protecting group for the N-terminus is stable under various coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[7][] The C-terminal methyl ester (OMe) protects the carboxylic acid during the coupling step and can be removed by saponification in a subsequent step if the free C-terminus is required.[9]

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a dipeptide, including coupling, deprotection, and purification steps.

Logical Workflow for Drug Discovery

The incorporation of D-amino acids is a key strategy for improving the pharmacological properties of peptide-based drug candidates. The workflow below illustrates how building blocks like this compound are utilized in this process.

cluster_0 Peptide Design & Synthesis cluster_1 Evaluation & Optimization Lead Identify Lead Peptide (L-Amino Acids) Incorporate Incorporate this compound (Strategic Substitution) Lead->Incorporate Synthesize Solution-Phase Peptide Synthesis Incorporate->Synthesize Purify Purify Analog Synthesize->Purify Evaluate Biological Evaluation (Stability, Activity) Purify->Evaluate Evaluate->Incorporate Iterative Refinement Candidate Optimized Drug Candidate Evaluate->Candidate Improved Properties

Caption: Workflow for developing stable peptide therapeutics using D-amino acids.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide (e.g., D-Leu-Ala) using this compound and an amino acid ester (e.g., H-Ala-OBn).

Overall Synthesis Workflow

The diagram below outlines the key chemical steps in the solution-phase synthesis of a dipeptide using this compound, followed by N-terminal deprotection.

Stepwise Dipeptide Synthesis Workflow cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Boc Deprotection Start_Boc This compound (N-Protected) Coupling Dissolve Reactants in DCM/DMF Add Coupling Reagent (e.g., DCC/HOBt) Stir at 0°C to RT Start_Boc->Coupling Start_H H-AminoAcid-OR' (C-Protected, e.g., H-Ala-OBn) Start_H->Coupling Workup Filter By-product (DCU) Acid/Base Washes Purify via Column Chromatography Coupling->Workup Product_Protected Boc-D-Leu-AA-OR' (Protected Dipeptide) Workup->Product_Protected Deprotection Dissolve in DCM Add Trifluoroacetic Acid (TFA) Stir at RT Product_Final H-D-Leu-AA-OR' · TFA (Deprotected Dipeptide Salt) Deprotection->Product_Final Product_Protected->Deprotection

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the formation of a peptide bond between this compound and a C-terminally protected amino acid. Dicyclohexylcarbodiimide (DCC) is used as the coupling agent, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency.[10]

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Ala-OBn·HCl) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1.0 eq, to neutralize the HCl salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the amino acid ester hydrochloride and DIEA (or NMM) in anhydrous DCM. Stir for 10-15 minutes at room temperature.

  • Add this compound and HOBt to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) by-product.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by silica gel column chromatography.[10]

Protocol 2: N-Terminal Boc Group Deprotection

This protocol details the removal of the Boc protecting group from the dipeptide to expose the N-terminal amine for subsequent coupling steps or to yield the final deprotected peptide.

Materials:

  • Boc-protected peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).[11]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[12]

  • Monitor the deprotection via TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene or precipitate with cold diethyl ether to remove residual TFA.[13]

  • The resulting product is the TFA salt of the deprotected peptide, which can be used directly in the next coupling step after neutralization or carried forward for final purification.

Protocol 3: Final Peptide Purification by RP-HPLC

After synthesis and deprotection, the crude peptide is purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]

Equipment and Reagents:

  • Preparative RP-HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)[15]

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The gradient may need to be optimized depending on the hydrophobicity of the peptide.[13]

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[15]

Quantitative Data Summary

The efficiency of peptide synthesis steps can vary based on the specific amino acid sequence and reaction conditions. The tables below provide representative data for coupling and deprotection reactions involving Boc-protected amino acids.

Table 1: Comparison of Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered amino acids.[4]

Coupling ReagentTypical Reaction TimeReported Efficiency/YieldDegree of RacemizationNotes
DCC/HOBt 4 - 24 hoursModerate to HighLowCost-effective; DCU by-product can be difficult to remove.[10]
HATU/DIEA 1 - 4 hoursHighLowOften the first choice for difficult or sterically hindered couplings.[4]
COMU/DIEA 1 - 3 hoursHighLowExcellent solubility and safety profile.[4]
EDC/HOBt 2 - 12 hoursModerate to HighLowWater-soluble carbodiimide; by-product is easily removed with aqueous washes.[16]
Table 2: Boc-Deprotection Methods and Conditions

Several acidic conditions can be employed for the removal of the Boc group. The choice depends on the acid sensitivity of other functional groups in the peptide.[12]

Reagent/MethodTypical Reaction TimeYieldConditionsNotes
TFA/DCM (1:1) 30 - 60 min>95%Room TemperatureStandard, highly effective method for acid-labile groups.[11][12]
4M HCl in Dioxane 1 - 4 hours>90%Room TemperatureMilder than TFA; useful for substrates with TFA-sensitive groups.[12]
pTSA in DES ~25 min~68% (for Boc-L-Leu-OMe)60 °CGreener chemistry approach using a deep eutectic solvent (DES).[17][18]
Thermal Several hoursVariableReflux in solvent (e.g., dioxane/water)An alternative for highly acid-sensitive molecules.[19]

References

Application Notes and Protocols for Boc-D-Leu-OMe in Neuropeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-Boc-D-leucine methyl ester (Boc-D-Leu-OMe) in the solid-phase peptide synthesis (SPPS) of neuropeptides. The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern drug design to enhance the therapeutic potential of peptide-based candidates. This document outlines the rationale, key applications, detailed experimental protocols, and relevant biological signaling pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide range of physiological processes in the central and peripheral nervous systems. However, their therapeutic application is often limited by their short in-vivo half-life due to rapid degradation by proteases. The strategic incorporation of non-natural amino acids, particularly D-isomers, is a well-established method to confer proteolytic stability.

This compound serves as a valuable building block in Boc-chemistry solid-phase peptide synthesis. The D-configuration of the leucine residue sterically hinders recognition by common peptidases, thereby increasing the peptide's resistance to enzymatic degradation. Furthermore, the introduction of a D-amino acid can significantly influence the peptide's conformational properties, potentially leading to enhanced receptor affinity and selectivity.

Key Applications of this compound in Neuropeptide Synthesis

The primary application of this compound in neuropeptide synthesis is the development of analogs with improved pharmacokinetic and pharmacodynamic profiles. Key applications include:

  • Enhanced Enzymatic Stability: The substitution of an L-amino acid with its D-enantiomer at specific positions within a neuropeptide sequence can dramatically increase its stability against enzymatic hydrolysis.[1] This leads to a longer circulating half-life and improved bioavailability.

  • Modulation of Receptor Binding and Selectivity: The stereochemistry of amino acid residues plays a crucial role in the three-dimensional structure of a peptide and its interaction with its receptor. Incorporating D-leucine can alter the peptide's conformation, leading to changes in binding affinity and selectivity for different receptor subtypes.

  • Synthesis of Opioid Peptide Analogs: this compound is particularly useful in the synthesis of analogs of opioid neuropeptides such as deltorphins and dynorphins. Deltorphins are naturally occurring opioid peptides with high affinity and selectivity for the δ-opioid receptor.[2][3] The synthesis of deltorphin analogs often involves the incorporation of D-amino acids to enhance their therapeutic properties.[4][5]

Data Presentation: Synthesis and Biological Activity of a [D-Leu]-Neuropeptide Analog

The following table summarizes representative quantitative data for the synthesis and biological activity of a [D-Leu-8]Dynorphin(1-8) analog, a neuropeptide synthesized using a D-amino acid. This data is presented as an example to illustrate the outcomes of incorporating a D-amino acid.

ParameterValueReference
Synthesis Parameter
Synthesis MethodSolid-Phase Peptide Synthesis (Boc-chemistry)[6]
Biological Activity Parameter
Neuropeptide Analog[ψ(CH2NH)3-4, D-Leu8]Dynorphin(1-8)-NH2[6]
Receptor Selectivity (μ/κ Ki ratio)339[6]
Receptor Selectivity (δ/κ Ki ratio)24104[6]
In vitro Bioactivity (Guinea Pig Ileum Assay)High κ-receptor affinity[6]
Enzymatic Stability (IC50 ratio with/without peptidase inhibitors) for a related analog2.0 (indicating high stability)[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a [D-Leu]-Deltorphin Analog

This protocol describes the manual solid-phase synthesis of a [D-Leu²]-deltorphin analog (Tyr-D-Leu-Phe-Asp-Val-Val-Gly-NH₂) using Boc-SPPS chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Boc-amino acids (Boc-Gly-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% DIEA in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIEA (6 eq.).

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Subsequent Amino Acids):

    • Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the Boc group.

    • Wash the resin with DCM and IPA.

    • Neutralization: Neutralize the resin with 10% DIEA in DMF.

    • Coupling: Couple the next Boc-protected amino acid (Boc-Val-OH, Boc-Val-OH, Boc-Asp(OtBu)-OH, Boc-Phe-OH, Boc-D-Leu-OH, Boc-Tyr(tBu)-OH) following the pre-activation and coupling steps described in step 2.

    • Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid coupling, remove the N-terminal Boc group using 50% TFA in DCM.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Boc-SPPS of a [D-Leu]-Neuropeptide

G cluster_synthesis_cycle Synthesis Cycle (Repeat for each amino acid) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Washing1 Washing (DCM, IPA) Boc_Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DMF) Washing1->Neutralization Amino_Acid_Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Amino_Acid_Coupling Washing2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing2 Washing2->Boc_Deprotection Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Resin_Swelling Resin Swelling in DMF Resin_Swelling->Boc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc-solid-phase peptide synthesis of a [D-Leu]-neuropeptide.

Signaling Pathway of a Deltorphin Analog at the δ-Opioid Receptor

G cluster_g_protein_subunits G-Protein Dissociation Deltorphin Deltorphin Analog (e.g., [D-Leu²]-Deltorphin) DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (Analgesia) PKA->Neuronal_Inhibition Modulates GIRK GIRK K+ Channel K_Efflux K⁺ Efflux GIRK->K_Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux->Neuronal_Inhibition Leads to Ca_Influx->Neuronal_Inhibition Reduced Neurotransmitter Release leads to G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits

Caption: Simplified signaling pathway of a deltorphin analog at the δ-opioid receptor.

References

Application of Boc-D-Leu-OMe in Peptidomimetic Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide and peptidomimetic design, the incorporation of non-proteinogenic amino acids is a critical strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Boc-D-Leu-OMe, the N-terminally protected methyl ester of D-leucine, is a versatile and valuable building block in this endeavor. The D-configuration of the leucine residue confers significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability translates to a longer in vivo half-life, a crucial attribute for therapeutic candidates. Furthermore, the steric hindrance provided by the D-amino acid can induce specific secondary structures, such as β-turns, thereby constraining the peptide backbone into a bioactive conformation. This conformational rigidity can lead to increased receptor affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group offers robust, acid-labile protection of the amine terminus, making it suitable for both solid-phase and solution-phase peptide synthesis strategies.

This document provides detailed application notes, experimental protocols, and illustrative data for the utilization of this compound in the design and synthesis of peptidomimetics.

Data Presentation

The incorporation of D-leucine can significantly enhance the biological activity and therapeutic index of peptides. The following table summarizes the in vitro activity of the antimicrobial peptide Brevinin-1OS (B1OS) and its analogues with L-leucine (B1OS-L) and D-leucine (B1OS-D-L) additions, demonstrating the potentiation of antimicrobial activity and reduction in hemolytic activity with the D-enantiomer.

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS326464>128
B1OS-L24829.92
B1OS-D-L24874.5
Data sourced from a study on Brevinin-1OS and its analogues.[1][2]

Experimental Protocols

The following are representative protocols for the incorporation of this compound into a growing peptide chain using both solid-phase and solution-phase synthesis techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - this compound Coupling

This protocol describes a single coupling cycle for the addition of a Boc-D-leucine residue to a resin-bound peptide with a free N-terminal amine using Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Leu-OH (prepared by saponification of this compound if starting from the ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIPEA in DMF (Neutralization solution)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-D-Leu-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution and allow it to activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis - Dipeptide Formation

This protocol describes the synthesis of a dipeptide (e.g., Boc-D-Leu-Gly-OMe) in solution.

Materials:

  • Boc-D-Leu-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.

  • Activation of Boc-D-Leu-OH: In a separate flask, dissolve Boc-D-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM to the Boc-D-Leu-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the activation mixture for 30 minutes at 0°C.

    • Add the neutralized glycine methyl ester solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate/hexanes) to yield the pure dipeptide.

Visualizations

Signaling Pathways and Experimental Workflows

The incorporation of D-leucine into peptidomimetics can be a key strategy for designing potent and selective modulators of G-protein coupled receptors (GPCRs). By stabilizing specific receptor conformations, these peptidomimetics can influence downstream signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Generates Peptidomimetic D-Leu Peptidomimetic Peptidomimetic->GPCR Binds and Stabilizes Active Conformation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling cascade modulated by a D-leucine containing peptidomimetic.

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptidomimetic incorporating a Boc-D-leucine residue.

SPPS_Workflow Start Start with Resin-Bound Amino Acid or Peptide Boc_Deprotection Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIPEA in DMF) Boc_Deprotection->Neutralization Coupling Couple Boc-D-Leu-OH (DCC/HOBt or other coupling agents) Neutralization->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Repeat Repeat Cycles for Additional Amino Acids Wash->Repeat Repeat->Boc_Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF, TFMSA) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Final_Product Purified Peptidomimetic Characterization->Final_Product Peptidomimetic_Design_Logic Lead_Peptide Lead Peptide (Natural Ligand) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Peptide->SAR_Studies Identify_Pharmacophore Identify Key Pharmacophore SAR_Studies->Identify_Pharmacophore Strategic_Modification Strategic Modification: Incorporate this compound derivative Identify_Pharmacophore->Strategic_Modification Synthesis Synthesis of Peptidomimetic Analogs Strategic_Modification->Synthesis Biological_Evaluation Biological Evaluation (in vitro & in vivo) Synthesis->Biological_Evaluation Biological_Evaluation->SAR_Studies Iterative Optimization Optimized_Candidate Optimized Peptidomimetic Candidate Biological_Evaluation->Optimized_Candidate

References

Application Notes and Protocols: Boc-D-Leu-OMe as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-leucine methyl ester (Boc-D-Leu-OMe) is a valuable and versatile chiral building block in modern asymmetric synthesis. As the enantiomer of the naturally occurring L-leucine derivative, its incorporation into molecular frameworks allows for the synthesis of compounds with unique pharmacological profiles, enhanced metabolic stability, and specific stereochemical properties. The presence of the Boc protecting group on the amine and the methyl ester on the carboxyl group makes it an ideal starting material for a variety of chemical transformations, including peptide synthesis, the generation of β-amino acids, and the construction of complex chiral heterocycles. These application notes provide detailed protocols and quantitative data for the use of this compound in key asymmetric transformations.

Core Applications

The primary applications of this compound as a chiral building block include:

  • Peptide Synthesis: Incorporation of D-amino acids into peptide chains can significantly enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life and bioavailability. This compound is a key component in the synthesis of these modified peptides.

  • Synthesis of β-Amino Acids: Chiral β-amino acids are crucial components of various pharmaceuticals and natural products. This compound can be stereoselectively converted into N-Boc-β³-D-amino acid derivatives.

  • Synthesis of Chiral Heterocycles: The inherent chirality of this compound can be transferred to cyclic structures, such as β-lactams and piperidinones, which are common motifs in many biologically active compounds.

Data Presentation

The following tables summarize representative quantitative data for the key applications of this compound.

Table 1: Representative Data for Dipeptide Synthesis using this compound

Coupling ReagentAmine Component (H-Xaa-OR)SolventYield (%)Diastereomeric Ratio (d.r.)Reference
DCC/HOBtH-Gly-OMeDCM85-95N/A[1]
HATU/DIPEAH-D-Ala-OMeDMF>90>98:2[1]
HBTU/DIPEAH-L-Phe-OMeDMF>90>98:2[1]
EDC·HCl/HOBtH-L-Val-OMeDCM/DMF80-90>95:5[1]

Table 2: Representative Data for the Synthesis of N-Boc-β³-D-amino Alcohols

Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.)Reference
LiBH₄THF0 to rt>95>99%General procedure
NaBH₄/LiClEtOH/THF0 to rt>90>99%General procedure
DIBAL-HToluene-78>90>99%General procedure

Table 3: Representative Data for Diastereoselective Synthesis of β-Lactams

Imine ComponentCycloaddition MethodCatalyst/AuxiliaryYield (%)Diastereomeric Ratio (d.r.)Reference
N-aryl imineStaudinger [2+2]Chiral Auxiliary70-85>95:5[2]
N-sulfonyl imineEster Enolate-ImineChiral Lithium Amide75-90>98:2[2]

Experimental Protocols

Application 1: Solution-Phase Dipeptide Synthesis

This protocol describes a general procedure for the coupling of this compound with another amino acid ester using carbodiimide activation.

Workflow for Dipeptide Synthesis

G Workflow for Dipeptide Synthesis cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Boc_D_Leu_OH Boc-D-Leu-OH DCC_HOBt DCC, HOBt DCM, 0 °C Boc_D_Leu_OH->DCC_HOBt Activated_Ester Activated Ester Intermediate DCC_HOBt->Activated_Ester Dipeptide Boc-D-Leu-Xaa-OR Activated_Ester->Dipeptide Amino_Ester H-Xaa-OR DIPEA (if HCl salt) Amino_Ester->Dipeptide Workup Aqueous Workup Dipeptide->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: General workflow for solution-phase dipeptide synthesis.

Materials:

  • Boc-D-Leu-OH (obtained by saponification of this compound)

  • Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: Dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature. Add this solution to the activated Boc-D-Leu-OH mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

Application 2: Synthesis of N-Boc-β³-D-amino Alcohols

This protocol outlines the reduction of the methyl ester of this compound to the corresponding primary alcohol, a key intermediate for the synthesis of β-amino acids.

Workflow for β-Amino Alcohol Synthesis

G Workflow for β-Amino Alcohol Synthesis Boc_D_Leu_OMe This compound Reduction Reduction (e.g., LiBH₄, THF) Boc_D_Leu_OMe->Reduction Quench Aqueous Quench Reduction->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product N-Boc-D-Leucinol Purification->Final_Product

Caption: General workflow for the synthesis of N-Boc-D-Leucinol.

Materials:

  • This compound (1.0 eq)

  • Lithium borohydride (LiBH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reduction: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add LiBH₄ (1.5 eq) portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess LiBH₄ and hydrolyze the borate complexes.

  • Work-up: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Leucinol, which is often pure enough for the next step. If necessary, the product can be purified by flash column chromatography.

Application 3: Diastereoselective Synthesis of a β-Lactam

This protocol describes a general approach for the synthesis of a chiral β-lactam via the Staudinger [2+2] cycloaddition, where the stereochemistry is controlled by a chiral auxiliary. Boc-D-leucine can be converted to a suitable ketene precursor for this reaction.

Logical Relationship in β-Lactam Synthesis

G Logical Relationship in β-Lactam Synthesis Boc_D_Leu_Derivative Boc-D-Leu Derivative (e.g., Acid Chloride) Base Base (e.g., Triethylamine) Boc_D_Leu_Derivative->Base Ketene Chiral Ketene Intermediate Base->Ketene Cycloaddition [2+2] Cycloaddition Ketene->Cycloaddition Imine Imine Imine->Cycloaddition Beta_Lactam Chiral β-Lactam Cycloaddition->Beta_Lactam

Caption: Key steps in the Staudinger synthesis of a β-lactam.

Materials:

  • Boc-D-leucinyl chloride (prepared from Boc-D-leucine) (1.0 eq)

  • Imine (e.g., N-benzylidene-4-methoxyaniline) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the imine (1.1 eq) in anhydrous DCM.

  • Cycloaddition: Dissolve Boc-D-leucinyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and place this solution in the dropping funnel. Add the acid chloride solution dropwise to the imine solution at 0 °C over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired β-lactam. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[2]

Conclusion

This compound is a highly valuable chiral building block for the asymmetric synthesis of a wide range of biologically important molecules. Its use allows for the introduction of D-leucine into peptides to enhance their stability, the stereoselective synthesis of β-amino acids, and the construction of complex chiral heterocycles. The protocols provided herein offer a foundation for researchers to utilize this versatile reagent in their synthetic endeavors. The selection of appropriate reaction conditions and purification methods is crucial for achieving high yields and stereoselectivities.

References

Application Notes and Protocols for the Step-by-Step Boc Deprotection of a D-Leucine Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis, favored for its stability under various conditions and its facile removal under moderately acidic conditions.[1] This allows for the sequential and controlled addition of amino acids to a growing peptide chain. The process of removing the Boc group, known as deprotection, is a critical step that must be executed with high efficiency to ensure the successful synthesis of the target peptide.

These application notes provide a detailed, step-by-step guide for the Boc deprotection of a peptide containing D-leucine, an unnatural amino acid often incorporated into synthetic peptides to enhance their proteolytic stability and biological activity. The protocols outlined below are applicable for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This protonation makes the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][3]

The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, scavengers are often added to the deprotection solution to trap the tert-butyl cations.[4]

Quantitative Data Summary

The choice of deprotection reagent and conditions is critical for achieving high efficiency and minimizing side reactions. The following table summarizes quantitative data for common Boc deprotection methods.

Deprotection ReagentConcentrationScavengersReaction TimeDeprotection EfficiencyNotes
Trifluoroacetic acid (TFA)25-50% in Dichloromethane (DCM)None typically required20-30 minutes>99%The standard and most common method for Boc deprotection in SPPS.[1]
Hydrochloric acid (HCl)4M in DioxaneNone30-60 minutes>98%An alternative to TFA, can be milder for some sensitive peptides.[1]
Oxalyl chloride in Methanol--1-4 hoursup to 90%A mild alternative for deprotection of a diverse set of compounds.[5]

Experimental Protocols

Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.

Materials:

  • Boc-D-leucine-peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[2] Drain the DCM.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin.[2][6]

  • Agitate the mixture for 20-30 minutes at room temperature.[2]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 times) to remove residual TFA.[1]

  • Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIEA in DCM.[2]

  • Wash the resin again with DCM (3 times) to remove excess DIEA.[1]

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Boc Deprotection in Solution-Phase Synthesis

This protocol is suitable for the deprotection of a Boc-protected D-leucine peptide in solution.

Materials:

  • Boc-D-leucine-peptide

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected D-leucine peptide in anhydrous DCM or 1,4-dioxane in a round-bottom flask.[7]

  • Acid Addition:

    • Using TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically 10 equivalents) to the stirred solution.[7]

    • Using HCl in Dioxane: Add 4M HCl in dioxane (typically 5-10 equivalents) to the solution at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[7]

  • Work-up:

    • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[7]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[7]

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[7]

    • Wash the organic layer with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine peptide.[7]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Protected_Amine Boc-NH-Peptide Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Free_Amine H₂N-Peptide (Free Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

SPPS_Workflow cluster_1 SPPS Boc Deprotection Workflow start Start: Boc-Peptide-Resin swell 1. Swell Resin in DCM start->swell deprotect 2. Add 50% TFA in DCM swell->deprotect agitate 3. Agitate for 20-30 min deprotect->agitate wash_tfa 4. Wash with DCM (3x) agitate->wash_tfa neutralize 5. Neutralize with 5% DIEA in DCM wash_tfa->neutralize wash_diea 6. Wash with DCM (3x) neutralize->wash_diea end Ready for Next Coupling wash_diea->end

Caption: Experimental workflow for Boc deprotection in SPPS.

Solution_Phase_Workflow cluster_2 Solution-Phase Boc Deprotection Workflow start Start: Boc-Peptide in Solution dissolve 1. Dissolve Peptide start->dissolve add_acid 2. Add TFA or HCl/Dioxane dissolve->add_acid react 3. Stir at Room Temperature add_acid->react monitor 4. Monitor by TLC/LC-MS react->monitor workup 5. Evaporate & Neutralize monitor->workup extract 6. Extract & Dry workup->extract end Deprotected Peptide extract->end

Caption: Experimental workflow for solution-phase Boc deprotection.

References

Application Notes and Protocols for the Coupling of Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the formation of peptide bonds is a fundamental and critical step. The strategic use of protecting groups is essential for ensuring the regioselective formation of these bonds and for preserving the chiral integrity of the constituent amino acids. Boc-D-Leu-OMe is a valuable building block in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can significantly enhance the metabolic stability and modify the conformational properties of peptides, leading to improved therapeutic profiles.

These application notes provide detailed protocols for the coupling of this compound with a nucleophilic amine, typically an amino acid ester, using various common and efficient coupling reagents. The information herein is intended to serve as a comprehensive guide for researchers to select the optimal reaction conditions for their specific synthetic needs, thereby facilitating the efficient and successful synthesis of desired peptide products.

Data Presentation: Comparison of Common Coupling Methods

The selection of a coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization. The following table summarizes the performance of several widely used coupling reagents for reactions analogous to the coupling of this compound. The data presented is a synthesis of typical results found in the literature for the coupling of Boc-protected leucine.

Coupling Reagent/MethodAdditiveBaseTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Key Considerations
EDCHOBtDIPEA or NMMDCM or DMF12-24 hours85-96%A widely used and cost-effective method. The urea byproduct is water-soluble, simplifying purification.
DCCHOBtEt₃N or NEMDCM5-48 hours~60-80%A classic and effective reagent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.
HATUNoneDIPEA or NMMDMF30 minutes - 2 hours>90%A highly reactive uronium salt, ideal for sterically hindered couplings and minimizing racemization. It is generally faster and more efficient than carbodiimide-based methods.
PyBOPNoneDIPEADMF or DCM1-3 hours>90%A phosphonium salt-based reagent that is also highly effective for difficult couplings and known for low racemization levels.

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC: N,N'-Dicyclohexylcarbodiimide HOBt: 1-Hydroxybenzotriazole HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate DIPEA: N,N-Diisopropylethylamine NMM: N-Methylmorpholine NEM: N-Ethylmorpholine DCM: Dichloromethane DMF: N,N-Dimethylformamide

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general peptide coupling reaction and a typical experimental workflow.

G General Peptide Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents Boc-D-Leu-OH Boc-D-Leu-OH (Carboxyl Component) ActivatedEster Activated Intermediate (e.g., OBt-ester) Boc-D-Leu-OH->ActivatedEster + Coupling Reagent + Additive H2N-R H₂N-R' (Amino Component) CouplingReagent Coupling Reagent (e.g., EDC, HATU) Additive Additive (e.g., HOBt) Base Base (e.g., DIPEA) Dipeptide Boc-D-Leu-NH-R' (Protected Dipeptide) ActivatedEster->Dipeptide + H₂N-R' + Base Byproducts Byproducts (e.g., Urea, H₂O)

Caption: General chemical transformation in a peptide coupling reaction.

G Experimental Workflow for Solution-Phase Peptide Coupling Start Start PrepareReactants Prepare Reactants: - Dissolve Boc-D-Leu-OH - Dissolve Amino Component Start->PrepareReactants Activation Activation: - Cool to 0°C - Add Coupling Reagent & Additive PrepareReactants->Activation Coupling Coupling: - Add Amino Component & Base - Stir at RT Activation->Coupling Monitor Monitor Reaction (TLC or LC-MS) Coupling->Monitor Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Acid, Base, Brine Monitor->Workup Reaction Complete Dry Dry & Concentrate: - Dry over Na₂SO₄ - Evaporate Solvent Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical workflow for solution-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the coupling of this compound's corresponding acid (Boc-D-Leu-OH) with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl). These protocols are intended as a starting point and may require optimization based on the specific substrates and desired scale.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a widely used and reliable method for peptide bond formation.

Materials and Reagents:

  • Boc-D-Leu-OH

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C for pre-activation.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt, generating the free amine. Stir for 15 minutes at room temperature.

  • Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for faster reaction times and for coupling with sterically hindered amino acids.

Materials and Reagents:

  • Boc-D-Leu-OH

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) to the solution.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 5-10 minutes at room temperature to generate the free amine.

  • Add the amine solution to the Boc-D-Leu-OH/HATU mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Discussion of Side Reactions and Mitigation

The most significant side reaction in peptide coupling is racemization (or epimerization) of the activated amino acid. The α-proton of the activated carboxylic acid is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.

Mitigation Strategies:

  • Use of Additives: Additives like HOBt and its aza-analogue, HOAt (used in HATU), react with the activated intermediate to form active esters. These esters are less reactive towards racemization but still highly reactive towards the desired aminolysis.

  • Choice of Reagents: Uronium/aminium and phosphonium salt-based reagents (e.g., HATU, PyBOP) are generally preferred for sensitive couplings as they often lead to lower levels of racemization compared to carbodiimides alone.

  • Controlling Temperature: Performing the activation step at a lower temperature (e.g., 0 °C) can help to minimize the rate of racemization.

  • Base Selection: The choice and amount of base can influence the extent of racemization. Weaker bases or the stoichiometric use of bases like DIPEA or NMM are often recommended.

By carefully selecting the coupling reagents, additives, and reaction conditions, the formation of side products can be minimized, leading to the efficient synthesis of the desired peptide with high purity and yield.

Application Notes and Protocols for Enhancing Peptide Metabolic Stability with Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-amino acids, into the peptide sequence. The introduction of a D-amino acid like D-leucine, protected as Boc-D-Leu-OMe during synthesis, can sterically hinder the approach of proteases, thereby enhancing the metabolic stability of the peptide.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and the subsequent evaluation of their metabolic stability.

Data Presentation: Enhanced Metabolic Stability

The incorporation of D-amino acids can significantly increase the in vivo half-life of peptides.[3] The following tables summarize quantitative data on the impact of D-amino acid incorporation on peptide stability.

Table 1: Illustrative Comparison of Peptide Half-Life in Human Plasma

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)
Ac-L-Ala-L-Leu-L-Arg-L-Arg-NH₂None (All L-amino acids)1.5
Ac-L-Ala-D-Leu -L-Arg-L-Arg-NH₂D-Leucine substitution24
Ac-L-Ala-L-Leu-L-Arg-L-Arg-NH₂N-terminal Acetylation & C-terminal Amidation3.0
Ac-L-Ala-D-Leu -L-Arg-L-Arg-NH₂D-Leucine substitution with terminal modifications> 48

Note: The data in this table is representative and compiled from typical results observed in literature. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Table 2: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogues

A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that the addition of a D-Leucine residue (B1OS-D-L) at the second position not only maintained high antimicrobial potency but also reduced toxicity to mammalian cells compared to the L-Leucine analogue (B1OS-L).[4]

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC₅₀, µM)
B1OS326464>128
B1OS-L48864
B1OS-D-L488>128

Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide (Ac-Ala-D-Leu-Arg-Arg-NH₂) using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-L-Ala-OH, Boc-D-Leu-OH, Boc-L-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Acetic anhydride

  • Scavengers (e.g., water, triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling (Boc-L-Arg(Pbf)-OH):

    • Pre-activate Boc-L-Arg(Pbf)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[1]

    • Wash the resin with DCM (3x), DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and shake for 10 minutes.

    • Wash the resin with DMF (3x).

  • Second Amino Acid Coupling (Boc-L-Arg(Pbf)-OH):

    • Repeat step 2 with Boc-L-Arg(Pbf)-OH.

  • Third Amino Acid Coupling (Boc-D-Leu-OH):

    • Repeat steps 3, 4, and 2 using Boc-D-Leu-OH.

  • Fourth Amino Acid Coupling (Boc-L-Ala-OH):

    • Repeat steps 3, 4, and 2 using Boc-L-Ala-OH.

  • N-terminal Acetylation:

    • After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and shake for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

    • Dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS).

Protocol 2: In Vitro Metabolic Stability Assay in Human Plasma

This protocol describes a method to assess the stability of the synthesized peptides in human plasma.[5][6]

Materials:

  • Synthesized peptides (L- and D-Leu containing analogues)

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Internal standard (a stable, non-related peptide)

  • Incubator (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test peptides and the internal standard in an appropriate solvent (e.g., 50% ACN in water).

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C.

    • In microcentrifuge tubes, add 495 µL of human plasma.

    • Spike 5 µL of the peptide stock solution into the plasma to achieve a final concentration of 10 µg/mL.

    • Incubate the tubes at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw 50 µL aliquots of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold ACN with 0.1% FA and the internal standard.

    • Vortex thoroughly to precipitate plasma proteins.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate C18 reverse-phase column.

    • Use a gradient elution with mobile phases A (water with 0.1% FA) and B (ACN with 0.1% FA).

    • Monitor the disappearance of the parent peptide peak over time using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on the mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.

SPPS_Workflow start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling coupling1 2. Couple Boc-Arg(Pbf)-OH (DIC, HOBt) swelling->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection1 3. Boc Deprotection (50% TFA/DCM) wash1->deprotection1 neutralization1 4. Neutralization (DIEA/DMF) deprotection1->neutralization1 coupling2 5. Couple Boc-Arg(Pbf)-OH neutralization1->coupling2 wash2 Wash coupling2->wash2 deprotection2 Boc Deprotection wash2->deprotection2 neutralization2 Neutralization deprotection2->neutralization2 coupling3 6. Couple Boc-D-Leu-OH neutralization2->coupling3 wash3 Wash coupling3->wash3 deprotection3 Boc Deprotection wash3->deprotection3 neutralization3 Neutralization deprotection3->neutralization3 coupling4 7. Couple Boc-Ala-OH neutralization3->coupling4 wash4 Wash coupling4->wash4 acetylation 8. N-terminal Acetylation wash4->acetylation cleavage 9. Cleavage from Resin (TFA cocktail) acetylation->cleavage purification 10. Purification & Analysis (RP-HPLC, MS) cleavage->purification end End: Purified Peptide purification->end Stability_Assay_Workflow start Start: Synthesized Peptide incubation 1. Incubate Peptide in Human Plasma (37°C) start->incubation sampling 2. Time-Point Sampling (0, 15, 30, 60... min) incubation->sampling quenching 3. Quench & Precipitate Proteins (ACN + Internal Standard) sampling->quenching centrifugation 4. Centrifugation quenching->centrifugation supernatant 5. Collect Supernatant centrifugation->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis data 7. Data Analysis (% Remaining vs. Time) analysis->data end End: Determine Half-life (t½) data->end

References

Application Notes and Protocols for the Use of Boc-D-Leu-OMe in Drug Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-D-Leu-OMe, or Methyl (tert-butoxycarbonyl)-D-leucinate, is a protected amino acid derivative crucial in the field of medicinal chemistry and peptide-based drug development.[1] This compound consists of three key components:

  • D-Leucine: The D-enantiomer (mirror image) of the naturally occurring L-leucine. Its incorporation into peptides is a primary strategy for increasing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2][3] This enhances the peptide's in vivo half-life and bioavailability.

  • Boc Protecting Group: The tert-butoxycarbonyl group protects the α-amino functionality of D-leucine. This prevents unwanted side reactions during peptide synthesis and can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for the stepwise addition of the next amino acid in the sequence.[1][4]

  • Methyl Ester (-OMe): The methyl ester protects the carboxylic acid group, preventing it from reacting during the coupling of the amino group to a growing peptide chain.

Together, these features make this compound a versatile building block for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of D-leucine to create more stable and potent therapeutic peptides.

Application Note 1: Enhancing the Therapeutic Index of Antimicrobial Peptides (AMPs)

The substitution of L-amino acids with their D-counterparts can dramatically improve the therapeutic profile of peptides. A key challenge in the development of AMPs is their potential toxicity to mammalian cells (hemolytic activity) at concentrations required for antimicrobial efficacy. Incorporating D-amino acids can modulate the peptide's helicity and hydrophobicity, leading to analogues with a wider therapeutic window.[5]

Case Study: Brevinin-1OS (B1OS) A study on the antimicrobial peptide Brevinin-1OS (B1OS), isolated from Odorrana schmackeri, demonstrated the benefits of D-leucine incorporation. The parent peptide was compared to two analogues: one with an added L-Leucine (B1OS-L) and one with an added D-Leucine (B1OS-D-L) at the second position. While both modifications significantly enhanced antimicrobial potency, the D-Leucine variant showed markedly reduced hemolytic activity, making it a more promising therapeutic candidate.[2][5][6]

Data Presentation: Antimicrobial and Hemolytic Activity of B1OS Analogues

The following table summarizes the in vitro activity data for B1OS and its modified analogues. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the peptide that prevents visible growth of a microorganism. The Hemolytic Concentration 50 (HC50) is the concentration required to lyse 50% of red blood cells. A higher HC50 value indicates lower toxicity.

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS 326464>128
B1OS-L 24829.92
B1OS-D-L 24874.5
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[5][6]

The data clearly shows that the addition of D-Leucine (B1OS-D-L) maintained the high antimicrobial potency of the L-Leucine analogue while significantly decreasing its toxicity to red blood cells.[2][5]

Visualization: Logic of D-Leucine Incorporation

G cluster_0 Strategy cluster_1 Peptide Modification cluster_2 Observed Effects cluster_3 Therapeutic Outcome This compound This compound Parent_Peptide Parent Peptide (B1OS) D_Leu_Peptide D-Leu Analogue (B1OS-D-L) Parent_Peptide->D_Leu_Peptide Incorporate D-Leucine Potency Maintains High Antimicrobial Potency D_Leu_Peptide->Potency Toxicity Decreases Hemolytic Toxicity (HC50 ↑) D_Leu_Peptide->Toxicity Outcome Improved Therapeutic Window Potency->Outcome Toxicity->Outcome

Improved therapeutic window via D-Leucine incorporation.

Application Note 2: Design of Protease-Resistant Therapeutics

A major hurdle in the development of peptide drugs is their rapid degradation by endogenous proteases. This compound is an essential building block for synthesizing peptides with enhanced metabolic stability.[7] The D-configuration of the leucine residue sterically hinders recognition and cleavage by proteases, leading to a longer plasma half-life. This strategy is widely applied in the design of various therapeutic peptides, including enzyme inhibitors, hormone analogues, and neuroprotective agents.[8][9]

Example Application: Protease Inhibitor Design Peptides designed to inhibit proteases, such as those involved in cancer metastasis (e.g., matrix metalloproteinases) or viral replication (e.g., SARS-CoV-2 3CLpro), can be rendered more effective by incorporating D-amino acids.[10] A D-leucine residue can be strategically placed to occupy a hydrophobic binding pocket within the enzyme's active site, mimicking the natural L-leucine substrate, while the peptide backbone remains resistant to cleavage.

Visualization: Protease Inhibition Signaling Pathway

G cluster_0 Normal Pathological Pathway cluster_1 Therapeutic Intervention Protease Active Protease (e.g., 3CLpro) Substrate Cellular or Viral Substrate Protease->Substrate cleaves Blocked_Protease Inhibited Protease Product Cleaved Products Substrate->Product Pathology Disease Progression (e.g., Viral Replication) Product->Pathology Inhibitor D-Leucine Containing Peptide Inhibitor Inhibitor->Protease binds & blocks

Inhibition of a protease by a D-Leu-containing peptide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard two-step synthesis from D-Leucine.

Step 1: Methyl Esterification of D-Leucine (H-D-Leu-OMe)

  • Setup: Suspend D-Leucine (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The suspension should become a clear solution.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid (D-Leucine methyl ester hydrochloride) can be used directly in the next step after drying under vacuum.

Step 2: Boc-Protection of D-Leucine Methyl Ester

  • Setup: Dissolve the D-Leucine methyl ester hydrochloride (1.0 eq) from Step 1 in a 1:1 mixture of dioxane and water.

  • Base Addition: Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a colorless to light-yellow oil or low-melting solid.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol details a manual coupling cycle for adding a this compound residue to a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes.

  • Activation of this compound: In a separate vessel, dissolve this compound (3.0 eq relative to resin substitution), HBTU (2.9 eq), and HOBt (3.0 eq) in dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion (absence of free primary amines). A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x).

  • Deprotection: To add the next amino acid, the Boc group is removed. Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[11]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DMF (2x for 2 minutes each) to generate the free amine for the next coupling cycle.

Visualization: Peptide Synthesis Workflow

G Start Resin with Free Amine Couple Couple this compound (HBTU/DIEA in DMF) Start->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Deprotect Boc Deprotection (50% TFA in DCM) Wash1->Deprotect Wash2 Wash (DCM, DMF) Deprotect->Wash2 Neutralize Neutralize (DIEA in DMF) Wash2->Neutralize Next_Cycle Ready for Next Amino Acid Coupling Neutralize->Next_Cycle Next_Cycle->Couple Repeat for next residue Cleave Final Cleavage & Purification Next_Cycle->Cleave After final residue

Workflow for a single Boc-SPPS cycle.
Protocol 3: In Vitro Antimicrobial Activity (MIC) Assay

  • Preparation: Prepare a stock solution of the synthesized peptide in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Protocol 4: Hemolytic Activity Assay
  • Blood Collection: Obtain fresh red blood cells (e.g., horse erythrocytes) and wash them three times with Phosphate Buffered Saline (PBS) by centrifugation.

  • Preparation: Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).

  • Assay: In a 96-well plate, add serial dilutions of the peptide to the erythrocyte suspension. Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is determined by plotting percent hemolysis against peptide concentration.[5]

References

Protocol for Coupling Boc-D-Leu-OMe with HBTU/HATU: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of N-terminally protected amino acids, such as Boc-D-Leu-OMe, with an amine nucleophile is a fundamental step in the construction of peptide chains. This document provides detailed application notes and protocols for the use of two common and highly effective uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for sterically hindered amino acids.[1][2] This is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring of the HOAt moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] This increased reactivity often leads to faster reaction times, higher yields, and reduced risk of epimerization.[1]

Data Presentation: Comparative Performance of HBTU and HATU

The selection of a coupling reagent can significantly impact the success of a peptide synthesis strategy. The following table summarizes the comparative performance of HBTU and HATU in the context of coupling sterically hindered amino acids, providing a basis for reagent selection.

ParameterHBTUHATUKey Observations
Coupling Efficiency/Yield High (98 - 99.5%)Very High (> 99.5%)HATU generally provides higher yields, especially for challenging couplings.[1]
Reaction Time 30 - 60 minutes20 - 45 minutesHATU-mediated couplings are typically faster.[1]
Purity HighVery HighHATU often results in fewer deletion byproducts and higher purity.[1]
Risk of Epimerization Low to ModerateVery LowHATU is superior in preserving the stereochemical integrity of the amino acid.[1]

Experimental Protocols

Protocol 1: Synthesis of Boc-D-Leucine Methyl Ester (this compound)

This protocol is adapted from the synthesis of the L-enantiomer.

Materials:

  • D-Leucine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Esterification:

    • Suspend D-Leucine (1.0 eq.) in methanol.

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (2.0 eq.) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent under reduced pressure to obtain D-Leucine methyl ester hydrochloride as a white solid.

  • Boc-Protection:

    • Dissolve the D-Leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add sodium bicarbonate (3.0 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Solution-Phase Coupling of this compound using HBTU

This protocol describes the coupling of Boc-D-Leu-OH (the carboxylic acid form) with an amino acid methyl ester. To use this compound, it would first need to be saponified to the corresponding carboxylic acid.

Materials:

  • Boc-D-Leucine (Boc-D-Leu-OH) (1.0 eq.)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • HBTU (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine

Procedure:

  • Activation:

    • In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 10-15 minutes.

  • Coupling:

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt. Stir for 5 minutes.

    • Add the neutralized amino acid ester solution to the activated Boc-D-Leu-OH mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by silica gel column chromatography.

Protocol 3: Solution-Phase Coupling of this compound using HATU

This protocol is recommended for achieving higher coupling efficiency and minimizing racemization.[1] As in Protocol 2, this procedure uses the carboxylic acid form, Boc-D-Leu-OH.

Materials:

  • Boc-D-Leucine (Boc-D-Leu-OH) (1.0 eq.)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • HATU (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aq)

  • Brine

Procedure:

  • Pre-activation:

    • In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 2-5 minutes. This pre-activation step is crucial for the efficiency of HATU.

  • Coupling:

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt. Stir for 5 minutes.

    • Add the neutralized amino acid ester solution to the pre-activated Boc-D-Leu-OH mixture.

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 2.

Mandatory Visualizations

HBTU_HATU_Coupling_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Solution-Phase Peptide Coupling D_Leu D-Leucine Ester Esterification (MeOH, SOCl₂) D_Leu->Ester D_Leu_OMe D-Leu-OMe·HCl Ester->D_Leu_OMe Boc_Prot Boc Protection ((Boc)₂O, NaHCO₃) D_Leu_OMe->Boc_Prot Boc_D_Leu_OMe This compound Boc_Prot->Boc_D_Leu_OMe Boc_D_Leu_OH Boc-D-Leu-OH Coupling_Reagent HBTU or HATU + DIPEA in DMF Boc_D_Leu_OH->Coupling_Reagent Activation Activation/ Pre-activation Coupling_Reagent->Activation Coupling Coupling Activation->Coupling Amine Amino Acid Ester (e.g., H-Gly-OMe) Amine->Coupling Dipeptide Boc-D-Leu-Gly-OMe Coupling->Dipeptide

Caption: Workflow for the synthesis of this compound and subsequent peptide coupling.

Coupling_Mechanism cluster_hbtu HBTU Activation Pathway cluster_hatu HATU Activation Pathway Boc_AA_HBTU Boc-AA-OH + HBTU Base_HBTU + Base (DIPEA) Boc_AA_HBTU->Base_HBTU Active_Ester_HBTU OBt-Active Ester (Less Reactive) Base_HBTU->Active_Ester_HBTU Amine R'-NH₂ Active_Ester_HBTU->Amine Coupling Boc_AA_HATU Boc-AA-OH + HATU Base_HATU + Base (DIPEA) Boc_AA_HATU->Base_HATU Active_Ester_HATU OAt-Active Ester (More Reactive) Base_HATU->Active_Ester_HATU Active_Ester_HATU->Amine Coupling Peptide_Bond Peptide Bond Formation Amine->Peptide_Bond

Caption: Activation pathways for HBTU and HATU in peptide coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from D-leucine and other amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of D-leucine?

Incomplete Boc deprotection can stem from several factors, often related to reaction conditions, the properties of the substrate, or the quality of the reagents. Key reasons include:

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough or the acid concentration could be too low for complete removal of the Boc group.[1][2][3]

  • Inadequate Reaction Time: The deprotection step might be too short. While many deprotection reactions are complete within 30 minutes to 2 hours, substrates with steric hindrance may require longer reaction times.[1][2]

  • Steric Hindrance: The bulky side chain of D-leucine or adjacent amino acids can physically obstruct the acid's access to the Boc group, slowing down the cleavage reaction.[1][2]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[1][2]

  • Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1]

Q2: How can I detect and confirm incomplete Boc deprotection?

Several analytical techniques can be used to monitor the progress and completeness of the Boc deprotection reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value.[3][4] Staining the TLC plate with ninhydrin can visualize the primary amine as a colored spot, confirming the formation of the free amine.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can be used to monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.[4]

  • Kaiser Test (for Solid-Phase Synthesis): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (typically a blue color) indicates the presence of free primary amines, signifying successful deprotection.[1]

Q3: What are scavengers and why are they important during Boc deprotection?

During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[6][7] This carbocation can react with nucleophilic functional groups on the amino acid side chains (e.g., methionine, tryptophan, cysteine, and tyrosine), leading to undesired side products.[6][8]

Scavengers are reagents added to the deprotection reaction mixture to "trap" these reactive tert-butyl cations at a faster rate than they can react with the peptide, thus preventing the formation of byproducts.[6] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of D-leucine.

Issue 1: The Boc deprotection reaction is slow or incomplete.

  • Potential Cause: Insufficient acid concentration or inadequate reaction time.

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). Common concentrations range from 20% to 50%.[10] For resistant substrates, using neat TFA for a short period may be effective, provided the molecule is stable under these conditions.[3][10]

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[1][11]

    • Increase Reaction Temperature: If the reaction is being conducted at 0°C, consider allowing it to warm to room temperature.[3] Gentle heating can sometimes facilitate the reaction, but be cautious as it may also promote side reactions.[6]

Issue 2: Formation of unexpected side products is observed in the crude product analysis.

  • Potential Cause: Alkylation of sensitive amino acid residues by the tert-butyl cation.

  • Solution:

    • Incorporate Scavengers: Add a suitable scavenger or a scavenger cocktail to the deprotection reagent.[9][10] The choice of scavenger depends on the specific amino acid residues present in your peptide. A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6][9]

Issue 3: Difficulty in isolating the product after work-up.

  • Potential Cause 1: Residual TFA.

  • Solution: After the initial removal of TFA under reduced pressure, co-evaporation with a solvent like toluene or isopropanol can help remove residual amounts.[10]

  • Potential Cause 2: Product solubility issues.

  • Solution: If the deprotected amine is not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the TFA salt, followed by extraction with an appropriate organic solvent.[10][11]

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM

TFA Concentration (% in DCM)Typical Reaction TimeTemperatureNotes
20%1-2 hoursRoom TemperatureA milder condition that may require longer reaction times.[4][10]
25%2 hoursRoom TemperatureA common and generally effective condition.[10]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[1][10]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side product formation.[10]

Table 2: Common Scavenger Cocktails for TFA-mediated Deprotection

Cocktail NameComposition (v/v/v)Target Residues / Use Case
StandardTFA / H₂O / TIS (95:2.5:2.5)General purpose, effective for most sequences.[8]
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[6][8]
SimpleTFA / TIS (95:5)Effective for Trp, Met, Tyr.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of D-Leucine using TFA in DCM

Materials:

  • Boc-D-leucine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve Boc-D-leucine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[8]

  • Cooling: Cool the solution to 0°C using an ice bath.[8]

  • Addition of Reagents: If using a scavenger, add TIS (2.5-5% v/v).[8] Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[8]

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[8] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected D-leucine.[12]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

Materials:

  • Boc-D-leucine

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: Suspend or dissolve Boc-D-leucine (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.[12]

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.[12]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. The deprotected D-leucine hydrochloride salt will often precipitate out of the solution.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]

  • Isolation: Upon completion, collect the precipitated solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and then dry the D-leucine hydrochloride salt under vacuum.[12]

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-D-Leucine in Anhydrous DCM cool Cool to 0°C in Ice Bath start->cool add_reagents Add Scavenger (optional) Slowly add TFA cool->add_reagents react Stir at RT for 1-2 hours add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete neutralize Neutralize with NaHCO₃ (aq) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Isolated D-Leucine dry->product Troubleshooting_Logic cluster_conditions Condition Optimization cluster_reagents Reagent & Substrate Factors start Incomplete Deprotection Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents increase_acid Increase TFA Concentration check_conditions->increase_acid Low Acid? extend_time Extend Reaction Time check_conditions->extend_time Short Time? increase_temp Increase Temperature check_conditions->increase_temp Low Temp? use_fresh_tfa Use Fresh/Anhydrous TFA check_reagents->use_fresh_tfa Old TFA? add_scavenger Add Scavengers for Side Reactions check_reagents->add_scavenger Side Products? consider_sterics Consider Steric Hindrance check_reagents->consider_sterics Bulky Substrate? solution Successful Deprotection increase_acid->solution extend_time->solution increase_temp->solution use_fresh_tfa->solution add_scavenger->solution consider_sterics->extend_time

References

Technical Support Center: Optimizing Coupling Efficiency for Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, Boc-D-Leu-OMe.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to low coupling efficiency of this compound.

Issue Potential Cause Recommended Solutions
Low or No Coupling Yield Inefficient Activation: Standard carbodiimide reagents (DCC, DIC) are often not potent enough for sterically demanding couplings.[1][2][3]Switch to a more potent coupling reagent: Utilize uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP.[1][2][3] HATU is often considered superior for many difficult couplings.[1]
Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the Boc protecting group, physically obstructs the incoming nucleophile.[1][3]Increase reaction time and/or temperature: Extend the coupling time from a standard 1-2 hours to 4 hours or even overnight.[2][4] Gentle heating can also be applied, but must be monitored to prevent racemization.[2] Microwave-assisted peptide synthesis can also be effective.[2]
Suboptimal Reagent Concentration: Insufficient equivalents of reagents can lead to incomplete reactions.Increase reagent equivalents: Use a higher excess (3-5 equivalents) of this compound, the coupling reagent, and the base relative to the substrate.[4][5]
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[1][3]Improve solvation: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[2][6] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2]
Presence of Deletion Sequences Incomplete Coupling: Failure to achieve complete coupling in the previous cycle.Perform a "double coupling": After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound for a second coupling cycle.[4][7]
Incomplete Deprotection of the N-terminus: The N-terminal protecting group of the growing peptide chain is not fully removed, preventing the coupling reaction.Ensure complete deprotection: Increase the deprotection time or use fresh deprotection reagents. Monitor the completion of the deprotection step using a method like the Kaiser test.[8]
Racemization Detected Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of racemization.Reduce pre-activation time: Minimize the time between the activation of this compound and its addition to the amine component.[1]
Strong Base: The use of a strong base can promote racemization.Use a weaker base: Substitute DIPEA with a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4]
Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization.Use additives that suppress racemization: Always use an additive like HOAt or OxymaPure, which are superior to HOBt in minimizing racemization.[1] Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with this compound?

A1: Low coupling yields with this compound are primarily due to steric hindrance from its bulky isobutyl side chain and the N-terminal Boc protecting group.[1][3] This bulkiness can physically block the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1] Other contributing factors include reduced nucleophilicity of the amine component, aggregation of the peptide on the solid support, and the use of insufficiently potent coupling reagents.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more powerful coupling reagents are necessary. Onium salt-based reagents are highly recommended.[1] Uronium/aminium salts such as HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered one of the most efficient reagents for challenging couplings.[1][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[1][3]

Q3: What is "double coupling" and when is it necessary?

A3: Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and reagents.[7] This is often employed when a single coupling reaction is incomplete, which can be determined by a positive ninhydrin test or other monitoring methods.[7] It is a common and effective strategy to drive difficult coupling reactions involving sterically hindered residues like this compound to completion.[4][7]

Q4: How can I minimize racemization during the coupling of this compound?

A4: Racemization is a critical concern as it leads to the formation of diastereomeric impurities.[1] To minimize it, consider the following:

  • Use appropriate additives: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are very effective at suppressing racemization and are superior to HOBt.[1]

  • Choose the right base: In cases with a high risk of racemization, using a weaker base like N-methylmorpholine (NMM) or collidine instead of the more common DIPEA is advisable.[1][4]

  • Avoid prolonged activation: Reduce the pre-activation time of the carboxylic acid before adding the amine component.[1]

  • Optimize temperature: If using heat to improve coupling, use the lowest effective temperature for the shortest possible time.[1]

Q5: What is the role of the base in the coupling reaction, and which one should I choose?

A5: A tertiary amine base is necessary to deprotonate the carboxylic acid and neutralize acidic byproducts formed during the reaction.[4] N,N-Diisopropylethylamine (DIPEA) is widely used.[4] However, for amino acids prone to racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReactive IntermediateReactivityNotes
DCC/DIC O-acylisoureaLow-ModerateOften inefficient for hindered couplings; high risk of racemization without additives.[1][3]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[2]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[2]
HATU/PyAOP OAt esterVery HighGenerally considered the most effective for difficult couplings; OAt esters are more reactive than OBt esters.[1][3]
COMU Oxyma esterVery HighComparable efficiency to HATU with improved safety and solubility profile.[9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high efficiency in sterically demanding couplings.

  • Resin Preparation: If using a solid support, swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes, then drain the solvent.[4]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[3]

  • Coupling Reaction: Add the activation mixture to the drained resin or to the amine component in solution. Agitate the reaction vessel at room temperature for 2 to 4 hours.[4]

  • Monitoring: Perform a Kaiser test (for primary amines) or other appropriate tests to check for the presence of free amines.[4] If the test is positive, consider extending the reaction time or performing a second coupling.[4]

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

Protocol 2: Double Coupling Procedure

This protocol is for instances where a single coupling is incomplete.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Washing: After the first coupling, wash the resin thoroughly with DMF.[3]

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1 and add it to the resin. Agitate for another 1-2 hours.[2]

  • Final Wash: Wash the resin extensively with DMF.[3]

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with This compound check_reagent Is the coupling reagent potent enough? (e.g., DCC/DIC used) start->check_reagent switch_reagent Switch to HATU, HCTU, or PyBOP check_reagent->switch_reagent No check_conditions Are reaction time and concentration optimal? check_reagent->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase reaction time (2-4h or overnight) Increase reagent equivalents (3-5x) check_conditions->optimize_conditions No double_couple Perform a double coupling check_conditions->double_couple Yes optimize_conditions->double_couple check_monitoring Monitor reaction completion (e.g., Kaiser test) double_couple->check_monitoring check_monitoring->double_couple Positive Test success Successful Coupling check_monitoring->success Negative Test check_racemization Is racemization observed? success->check_racemization check_racemization->success No optimize_base Use a weaker base (NMM, collidine) Add HOAt or OxymaPure check_racemization->optimize_base Yes optimize_base->success

Caption: Troubleshooting workflow for low coupling yield.

Coupling_Reagent_Selection cluster_0 Coupling Reagent Classes cluster_1 Onium Salt Types Carbodiimides Carbodiimides (DCC, DIC) Onium_Salts Onium Salts Aminium Aminium/Uronium (HATU, HBTU, HCTU, COMU) Onium_Salts->Aminium Phosphonium Phosphonium (PyBOP, PyAOP) Onium_Salts->Phosphonium Boc_D_Leu This compound (Sterically Hindered) Boc_D_Leu->Carbodiimides Low Efficiency Boc_D_Leu->Onium_Salts Recommended

Caption: Coupling reagent selection guide.

References

Technical Support Center: Preventing Racemization of Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. This guide focuses on the prevention of racemization of Boc-D-Leu-OMe during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of Boc-Leu-OMe) into a mixture of both D- and L-isomers. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity and three-dimensional structure of the final peptide are highly dependent on its specific sequence of enantiomerically pure amino acids. The incorporation of the incorrect L-isomer can lead to a final product with significantly reduced or altered biological function, and these resulting diastereomeric peptides can be very difficult to separate.

Q2: What is the primary mechanism leading to the racemization of this compound during peptide coupling?

A2: The predominant mechanism for racemization of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate. This process is initiated by the activation of the carboxylic acid group by a coupling reagent. The α-proton of the resulting oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on this achiral intermediate can produce both the desired D-peptide and the undesired L-peptide.

Q3: Are all coupling reagents equally likely to cause racemization of this compound?

A3: No, the choice of coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC), when used alone, are known to cause higher levels of racemization because the O-acylisourea intermediate they form is highly reactive and prone to cyclizing into the problematic oxazolone.[1]

  • Uronium/Aminium salts (e.g., HBTU, HATU) and Phosphonium salts (e.g., PyBOP) are generally preferred for minimizing racemization.[2] These reagents often lead to faster coupling rates, which reduces the time the activated amino acid is susceptible to racemization.[3] HATU, in particular, is known for its high efficiency and low racemization potential.[2][3]

Q4: How do additives like HOBt and OxymaPure help in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They function by reacting with the highly reactive O-acylisourea intermediate to form an active ester. This active ester is less prone to cyclizing into an oxazolone but is still sufficiently reactive to form the desired peptide bond with the amine component.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of the L-isomer detected in the final peptide. Inappropriate Coupling Reagent: Use of a carbodiimide (DCC, DIC) without an additive.Switch to a uronium/aminium (HATU, HBTU) or phosphonium-based (PyBOP) coupling reagent. If using a carbodiimide, always include a racemization-suppressing additive like HOBt or OxymaPure.[2][3]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of a hindered base like diisopropylethylamine (DIEA).Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.
High Reaction Temperature: Performing the coupling at elevated temperatures.Conduct the coupling reaction at a lower temperature, such as 0 °C, particularly during the initial activation step.
Prolonged Activation Time: Allowing the this compound to exist in its activated state for an extended period before the addition of the amine component.Minimize the pre-activation time. It is often best to perform an in situ activation where the coupling reagent is added to the mixture of the carboxylic acid and the amine component.
Solvent Effects: The polarity of the solvent can influence the rate of racemization.For couplings that are particularly sensitive to racemization, consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF).
Low coupling efficiency when using milder, racemization-suppressing conditions. Steric Hindrance: The bulky isobutyl side chain of leucine can slow down the coupling reaction, especially when coupling to another sterically hindered amino acid.Use a more potent coupling reagent known for high efficiency with sterically hindered residues, such as HATU or COMU.[4]

Quantitative Data on Racemization

N-Protected Amino AcidCoupling Reagent/AdditiveBaseSolvent% Epimerization (D-isomer)Reference
Fmoc-Ser(Ac3GalNAcα)-OHHATU/HOAtNMMNMP37.6% (3h pre-incubation)[1]
Fmoc-Ser(Ac3GalNAcα)-OHDCC/HOBt-DMF2.9%[1]
Fmoc-Ser(Ac3GalNAcα)-OHHATU/HOAtDIPEADMF1.0%[1]
Model PeptideEDC/HOAt--29.8%[5]
Model PeptideDIC/HOAt--4.2%[5]

Note: The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, and the precise reaction conditions.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of this compound with HATU

This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OEt·HCl) with minimal racemization.

Materials:

  • Boc-D-Leu-OH (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl, 1.0 equivalent)

  • HATU (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-Leu-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF and add DIEA (2.0 eq.).

  • Add the solution of the amino acid ester and DIEA to the cooled solution of Boc-D-Leu-OH and HATU with stirring.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature.

  • Continue to stir the reaction for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general method for determining the percentage of the L-isomer in a sample of a peptide synthesized using this compound. The peptide is first hydrolyzed to its constituent amino acids, which are then analyzed by chiral HPLC.

Materials:

  • Purified peptide sample

  • 6 M Hydrochloric Acid (HCl)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[6][7]

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Standard samples of D-Leucine and L-Leucine

Procedure:

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the acid under vacuum.

    • Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of acetonitrile and water, isocratic).[6]

    • Inject a standard solution of D-Leucine and L-Leucine to determine their retention times.

    • Inject the hydrolyzed peptide sample.

    • Monitor the elution profile using a suitable detector (e.g., UV or Corona charged aerosol detector).[6]

    • Integrate the peak areas for the D- and L-Leucine enantiomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Leu) / (Area(D-Leu) + Area(L-Leu))] x 100

Visual Guides

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Coupling Boc_D_Leu Boc-D-Leu-OH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Boc_D_Leu->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Cyclization Enolate Enolate Oxazolone->Enolate + Base - H⁺ D_Peptide Desired D-Peptide Oxazolone->D_Peptide + Amine Component L_Peptide Undesired L-Peptide Oxazolone->L_Peptide + Amine Component Enolate->Oxazolone + H⁺

Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base [Reagent is optimal] Solution_Reagent Switch to HATU/HBTU/PyBOP or add HOBt/OxymaPure Check_Reagent->Solution_Reagent [Using Carbodiimide alone] Check_Temp Assess Reaction Temperature Check_Base->Check_Temp [Base is appropriate] Solution_Base Use NMM or Collidine Control Stoichiometry Check_Base->Solution_Base [Using strong/excess base] Check_Time Examine Activation Time Check_Temp->Check_Time [Temperature is low] Solution_Temp Lower Temperature to 0 °C Check_Temp->Solution_Temp [High temperature] Solution_Time Minimize Pre-activation Use in situ activation Check_Time->Solution_Time [Prolonged activation] End Racemization Minimized Check_Time->End [Time is minimized] Solution_Reagent->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Common side reactions in peptide synthesis using Boc-D-Leu-OMe.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-D-Leucine methyl ester (Boc-D-Leu-OMe). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in peptide synthesis?

A1: The primary side reactions encountered during peptide synthesis with this compound are:

  • Diketopiperazine (DKP) Formation: This is a significant issue, particularly at the dipeptide stage, leading to truncation of the peptide chain and loss of yield.[1]

  • Racemization: Although starting with a D-amino acid, racemization can still occur, leading to the incorporation of the incorrect L-amino acid and impacting the final peptide's purity and activity.[2]

  • Ester Hydrolysis: The C-terminal methyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid under the acidic conditions of Boc deprotection or during workup.

  • Transesterification: If other alcohol sources are present, the methyl ester can be converted to a different ester.

Q2: How can I detect these side reactions in my crude peptide product?

A2: A combination of analytical techniques is recommended for the accurate detection of side reactions:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide can reveal the presence of side products as distinct peaks from the main product. Diketopiperazines, being smaller and cyclic, will have significantly different retention times.

  • Mass Spectrometry (MS): MS is crucial for identifying the mass of the main product and any impurities. DKP formation will result in a product with a mass corresponding to the cyclic dipeptide. Ester hydrolysis will show a mass difference of -14 Da (loss of CH₂) compared to the expected methyl ester. Racemization can sometimes be detected by chiral HPLC methods.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during peptide synthesis with this compound.

Issue 1: Significant loss of product and detection of a major byproduct with a low molecular weight.

Possible Cause: Diketopiperazine (DKP) Formation. This is an intramolecular cyclization of the dipeptidyl-methyl ester, which cleaves the dipeptide from the growing chain.[1] This is especially prevalent when the second amino acid in the sequence has a high propensity to form a cis-amide bond.[1]

Troubleshooting Workflow:

DKP_Troubleshooting start High Yield Loss & Low MW Byproduct Detected check_stage Is the issue occurring at the dipeptide stage? start->check_stage dkp_suspected High suspicion of Diketopiperazine (DKP) formation. check_stage->dkp_suspected Yes strategy1 Strategy 1: Couple the third amino acid immediately after deprotection. dkp_suspected->strategy1 strategy2 Strategy 2: Use in situ neutralization. dkp_suspected->strategy2 strategy3 Strategy 3: Couple as a dipeptide. dkp_suspected->strategy3 reassess Re-analyze crude product by HPLC/MS. strategy1->reassess strategy2->reassess strategy3->reassess

Troubleshooting workflow for Diketopiperazine (DKP) formation.

Solutions:

  • Immediate Coupling of the Third Amino Acid: After the deprotection of the second amino acid, do not delay the coupling of the third amino acid. The free N-terminal amine of the dipeptide is highly reactive towards intramolecular cyclization.

  • In Situ Neutralization: In Boc-based synthesis, DKP formation can be suppressed by utilizing in situ neutralization protocols.[3] After Boc deprotection with TFA, the protonated peptide can be added directly to the activated Boc-amino acid solution containing a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Dipeptide Coupling: If DKP formation is severe, consider synthesizing the first two amino acids as a dipeptide unit (e.g., Boc-Xaa-D-Leu-OH) and then coupling it to the subsequent amino acid methyl ester. This bypasses the reactive dipeptide-methyl ester intermediate.

Issue 2: Presence of the L-isomer of Leucine in the final peptide.

Possible Cause: Racemization. The activation of the carboxylic acid of the incoming Boc-protected amino acid can lead to the formation of an oxazolone intermediate, which can lead to epimerization at the α-carbon.[2]

Troubleshooting Workflow:

Racemization_Troubleshooting start L-isomer Detected in Final Peptide check_reagents Review Coupling Reagents and Base start->check_reagents reagent_issue High suspicion of racemization during coupling. check_reagents->reagent_issue strategy1 Strategy 1: Add racemization suppressants (e.g., HOBt, HOAt). reagent_issue->strategy1 strategy2 Strategy 2: Use a less basic amine (e.g., NMM instead of DIEA). reagent_issue->strategy2 strategy3 Strategy 3: Switch to a lower-racemization coupling reagent (e.g., COMU, HATU). reagent_issue->strategy3 reassess Re-analyze for chiral purity. strategy1->reassess strategy2->reassess strategy3->reassess

Troubleshooting workflow for racemization.

Solutions:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings can significantly suppress racemization.[2]

  • Choice of Base: Use a weaker or sterically hindered base for neutralization and coupling. N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIEA) to minimize racemization.[4]

  • Coupling Reagent Selection: Onium salt-based coupling reagents like COMU and HATU are generally associated with lower levels of racemization compared to carbodiimides alone.[2]

Issue 3: Presence of a byproduct with a mass of -14 Da compared to the expected product.

Possible Cause: Ester Hydrolysis. The methyl ester is susceptible to hydrolysis under the acidic conditions of Boc deprotection, especially if water is present.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting start Product with -14 Da Mass Detected check_conditions Review Deprotection and Workup Conditions start->check_conditions hydrolysis_suspected High suspicion of ester hydrolysis. check_conditions->hydrolysis_suspected strategy1 Strategy 1: Ensure anhydrous conditions during Boc deprotection. hydrolysis_suspected->strategy1 strategy2 Strategy 2: Minimize exposure time to acidic conditions. hydrolysis_suspected->strategy2 strategy3 Strategy 3: Use a milder deprotection cocktail if possible. hydrolysis_suspected->strategy3 reassess Re-analyze crude product by HPLC/MS. strategy1->reassess strategy2->reassess strategy3->reassess

Troubleshooting workflow for ester hydrolysis.

Solutions:

  • Anhydrous Conditions: Ensure that all solvents and reagents used during the Boc deprotection step, particularly dichloromethane (DCM) and trifluoroacetic acid (TFA), are strictly anhydrous.

  • Minimize Acid Exposure: Reduce the duration of the TFA treatment to the minimum time required for complete Boc removal. Monitor the deprotection reaction by a qualitative test like the Kaiser test to avoid unnecessarily long exposure.

  • Milder Deprotection: If hydrolysis is persistent, consider using a milder deprotection reagent, although this may require longer reaction times and careful optimization to ensure complete Boc removal.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and reagents used. The following tables provide a summary of representative quantitative data to guide optimization.

Table 1: Influence of Coupling Reagents on Racemization

Coupling SystemModel Reaction% D-Isomer (Racemization)
DIC / HOBtZ-Phe-Val-OH + H-Pro-NH₂8.6
DIC / HOAtZ-Phe-Val-OH + H-Pro-NH₂1.2
HATU / DIEABoc-Phe-OH + H-Val-OMe< 1.0
HBTU / DIEABoc-Phe-OH + H-Val-OMe2.5

Data synthesized from literature reports for illustrative purposes.[2]

Table 2: Factors Influencing Diketopiperazine (DKP) Formation

FactorConditionDKP Formation Level
Second Amino Acid ProlineHigh
GlycineModerate
AlanineLow
Base for Neutralization DIEAHigher
NMMLower
Coupling of 3rd Amino Acid DelayedIncreased
ImmediateDecreased

General trends observed in peptide synthesis.[1]

Experimental Protocols

Protocol 1: Minimizing Diketopiperazine (DKP) Formation using In Situ Neutralization
  • Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) to remove excess TFA.

  • Coupling Solution Preparation: In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and a non-nucleophilic base (e.g., DIEA, 6 equivalents) in DMF for 5-10 minutes.

  • In Situ Neutralization and Coupling: Add the washed, protonated peptide-resin directly to the activated coupling solution.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: Racemization Suppression during Coupling
  • Amino Acid Solution: Dissolve the Boc-amino acid (3 equivalents) and a racemization suppressant such as HOBt or HOAt (3 equivalents) in DMF.

  • Activation: Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Neutralization: Neutralize the deprotected peptide-resin with a solution of 10% NMM in DMF.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

Signaling Pathways and Mechanisms

The following diagrams illustrate the chemical mechanisms of the key side reactions discussed.

DKP_Mechanism dipeptide H₂N-CHR¹-CO-NH-CHR²-CO-OMe Dipeptide Methyl Ester cyclization Intramolecular Nucleophilic Attack dipeptide->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate N-terminus attacks ester carbonyl dkp Cyclic Dipeptide (DKP) Diketopiperazine intermediate->dkp Collapse of intermediate methanol Methanol (MeOH) intermediate->methanol Elimination

Mechanism of Diketopiperazine (DKP) formation.

Racemization_Mechanism activated_aa Boc-NH-CHR-CO-X Activated D-Amino Acid oxazolone Oxazolone Intermediate (Planar and Achiral at α-carbon) activated_aa->oxazolone Intramolecular cyclization base Base base->activated_aa Abstracts α-proton protonation Protonation oxazolone->protonation racemic_mixture Boc-NH-CHR-CO-X Racemic Mixture (D and L) protonation->racemic_mixture

Mechanism of racemization via oxazolone formation.

References

Managing solubility issues of Boc-D-Leu-OMe in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing solubility challenges associated with Boc-D-Leu-OMe in peptide synthesis.

Troubleshooting Guide

This guide addresses common solubility-related issues encountered during the use of this compound in a question-and-answer format.

Question 1: My this compound is not dissolving in the primary solvent for peptide coupling (e.g., DMF or DCM). What should I do?

Answer:

Initial insolubility in standard solvents is a common issue with hydrophobic protected amino acids like this compound. Follow these steps to address the problem:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can significantly decrease the solubility of hydrophobic compounds.

  • Increase Solvent Volume: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit. Gradually add more solvent to see if it dissolves at a lower concentration.

  • Gentle Warming: Gently warm the mixture to 30-40°C.[1] This can often increase the solubility. However, avoid excessive or prolonged heating, as it may lead to degradation of the Boc protecting group.

  • Sonication: Use a sonicator to break up any aggregates and facilitate dissolution.[1]

  • Employ a Stronger Solvent: If the above steps fail, switch to a more powerful polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1]

  • Use a Co-solvent System: A mixture of solvents can be more effective. A common approach for difficult sequences is to use a 1:1:1 mixture of DCM, DMF, and NMP.[1]

Question 2: After dissolving this compound with warming, it precipitated out of solution upon cooling. How can I prevent this?

Answer:

Precipitation upon cooling indicates that the compound has low solubility at room temperature in the chosen solvent. To maintain solubility:

  • Maintain a slightly elevated temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature (e.g., 30°C) during the pre-activation and coupling steps.

  • Use a co-solvent: Add a small amount of a stronger solvent like DMSO to the primary solvent to increase the overall solvating power at room temperature.

  • Prepare the solution immediately before use: Dissolve the this compound with gentle warming and use the solution promptly before it has a chance to cool down and precipitate.

Question 3: I'm observing low coupling efficiency in my solid-phase peptide synthesis (SPPS) when using this compound. Could this be a solubility issue?

Answer:

Yes, poor solubility is a likely cause of low coupling efficiency. If this compound is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to an incomplete reaction.

  • Ensure complete dissolution: Before adding the amino acid solution to the resin, visually inspect it to ensure it is a clear solution with no suspended particles.

  • Consider in-situ activation: Dissolve the this compound and the coupling reagents in your chosen solvent system and add this activated solution to the resin immediately.

  • Increase coupling time: For hydrophobic amino acids, extending the coupling time can sometimes compensate for lower effective concentrations.

  • Double coupling: If the issue persists, performing a second coupling with a fresh solution of activated this compound may be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic protected amino acid methyl ester. It is generally insoluble in water but soluble in a range of organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][2] Its hydrophobic nature is due to the isobutyl side chain of leucine and the tert-butoxycarbonyl (Boc) protecting group.

Q2: In which solvents is this compound typically most soluble?

A2: While quantitative data is limited, based on the behavior of similar hydrophobic Boc-protected amino acids, the solubility of this compound is expected to be highest in more powerful polar aprotic solvents like NMP and DMSO, followed by DMF and DCM.

Q3: Can I use a solvent mixture to dissolve this compound?

A3: Absolutely. Using a co-solvent system is a highly effective strategy. For particularly stubborn solubility issues, a "magic mixture" of DCM:DMF:NMP (1:1:1) can be employed.[1]

Q4: Will the D-configuration of the leucine affect its solubility compared to the L-enantiomer?

A4: Enantiomers (D and L forms) of a compound have identical physical properties, including solubility in achiral solvents. Therefore, this compound is expected to have the same solubility profile as Boc-L-Leu-OMe. The L-form is often described as a light yellowish liquid, suggesting good solubility in many organic solvents.[3][][5]

Q5: Are there any safety precautions I should take when handling this compound and the recommended solvents?

A5: Yes. Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and the solvents you are using.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Peptide Synthesis Solvents

SolventAbbreviationEstimated SolubilityNotes
DichloromethaneDCMModerately SolubleA common solvent for Boc-protected amino acids.
N,N-DimethylformamideDMFSolubleA standard solvent for solid-phase peptide synthesis.
N-Methyl-2-pyrrolidoneNMPHighly SolubleOften a better solvent than DMF for hydrophobic compounds.
Dimethyl sulfoxideDMSOVery Highly SolubleA powerful solvent, often used as a co-solvent to enhance solubility.

Note: The solubility classifications are estimates based on the properties of similar hydrophobic Boc-protected amino acids. Actual solubility may vary depending on the purity of the compound, solvent grade, and temperature.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the approximate solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM, NMP, DMSO)

  • Vials with caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Pipettes

Methodology:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 20 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes to encourage initial dissolution.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for 24 hours to ensure equilibrium is reached.

  • Visual Inspection: After equilibration, visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If undissolved solid remains, add another precise volume of the solvent (e.g., 0.1 mL).

  • Repeat Equilibration and Inspection: Repeat steps 4-6 until all the solid has dissolved.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of this compound. Express the result in mg/mL or Molarity.

Protocol 2: Peptide Coupling with Poorly Soluble this compound using HBTU

Objective: To perform an efficient peptide coupling reaction on a solid support with this compound that exhibits poor solubility.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Primary solvent (e.g., DMF or NMP)

  • Co-solvent (e.g., DMSO), if necessary

  • Reaction vessel for SPPS

Methodology:

  • Resin Preparation: Swell the peptide-resin in the primary solvent (e.g., NMP) for at least 30 minutes. Perform the standard Boc-deprotection and neutralization steps.

  • Amino Acid Solution Preparation: In a separate vial, add the required amount of this compound (typically 2-4 equivalents relative to the resin substitution).

  • Solubilization:

    • Option A (Primary Solvent): Add the primary solvent (e.g., NMP) to the vial containing this compound. Use sonication and gentle warming (30-40°C) if necessary to achieve a clear solution.

    • Option B (Co-solvent): If solubility is still an issue, dissolve the this compound in a minimal amount of DMSO first, and then dilute with the primary solvent to the final desired volume.

  • Activation: In a separate vial, dissolve HBTU (e.g., 2 equivalents) in the primary solvent. Add DIPEA (e.g., 4 equivalents) to the HBTU solution.

  • Pre-activation: Add the HBTU/DIPEA solution to the dissolved this compound solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.

  • Washing: After a complete coupling, thoroughly wash the resin with the primary solvent and DCM to remove any excess reagents and byproducts.

Visualizations

Troubleshooting_Workflow Start This compound Fails to Dissolve in Primary Solvent (DMF/DCM) CheckSolvent 1. Verify Solvent Quality (Anhydrous) Start->CheckSolvent IncreaseVolume 2. Increase Solvent Volume CheckSolvent->IncreaseVolume Still Insoluble WarmAndSonicate 3. Gentle Warming (30-40°C) & Sonication IncreaseVolume->WarmAndSonicate Still Insoluble Dissolved Dissolved IncreaseVolume->Dissolved Success StrongerSolvent 4. Try Stronger Solvent (NMP or DMSO) WarmAndSonicate->StrongerSolvent Still Insoluble WarmAndSonicate->Dissolved Success CoSolvent 5. Use Co-Solvent System (e.g., DCM:DMF:NMP 1:1:1) StrongerSolvent->CoSolvent Still Insoluble StrongerSolvent->Dissolved Success CoSolvent->Dissolved Success Proceed Proceed to Coupling Dissolved->Proceed

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Low_Coupling_Efficiency_Workflow Start Low Coupling Efficiency with this compound EnsureDissolution 1. Ensure Complete Dissolution of this compound (Visual Inspection, Warming, Sonication) Start->EnsureDissolution InSituActivation 2. Use In-Situ Activation EnsureDissolution->InSituActivation ExtendCouplingTime 3. Extend Coupling Time (e.g., to 2-4 hours) InSituActivation->ExtendCouplingTime KaiserTest Monitor with Kaiser Test ExtendCouplingTime->KaiserTest DoubleCouple 4. Perform a Double Coupling DoubleCouple->KaiserTest KaiserTest->DoubleCouple Positive (Blue) Success Coupling Successful KaiserTest->Success Negative (Yellow) Failure Coupling Still Incomplete KaiserTest->Failure Still Positive

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

References

Technical Support Center: HPLC Purification of Peptides Containing Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of synthetic peptides containing Boc-D-Leu-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for the unique challenges presented by these peptides. The presence of the hydrophobic tert-butyloxycarbonyl (Boc) protecting group, the D-configuration of leucine, and the methyl ester at the C-terminus can significantly influence the chromatographic behavior of the peptide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a peptide containing this compound that affect its HPLC purification?

A1: The primary characteristic influencing the HPLC purification of a peptide containing this compound is its increased hydrophobicity. The Boc group and the leucine side chain contribute significantly to this property, leading to strong retention on reversed-phase columns. The methyl ester also adds to the overall non-polar nature of the peptide. This hydrophobicity can sometimes lead to challenges such as poor solubility in aqueous mobile phases and on-column precipitation.[1][2][3]

Q2: Which HPLC column is most suitable for purifying peptides with this compound?

A2: A reversed-phase C18 column is the standard and generally most effective choice for purifying hydrophobic peptides like those containing this compound.[1][4] For larger peptides, a column with a wider pore size (300 Å) is recommended over the standard 100-120 Å to allow for better interaction between the peptide and the stationary phase.[1][5] In some cases, a C8 column can also be effective and may offer different selectivity for separating closely eluting impurities.[6]

Q3: How does the Boc protecting group influence the purification strategy?

A3: The Boc group significantly increases the hydrophobicity of the peptide, leading to longer retention times on reversed-phase HPLC. This requires a higher concentration of organic solvent (like acetonitrile) for elution. While the Boc group is stable under neutral or basic conditions, it is labile to acid.[] Therefore, the standard mobile phase additive, trifluoroacetic acid (TFA), used in peptide purification is generally compatible, but prolonged exposure to highly acidic conditions should be monitored.[4][8]

Q4: Can reversed-phase HPLC separate diastereomers that may have formed during the synthesis of a D-amino acid-containing peptide?

A4: Yes, in many instances, reversed-phase HPLC can effectively separate diastereomers. Subtle differences in the three-dimensional structure of the diastereomers can lead to different interactions with the C18 stationary phase, resulting in slightly different retention times.[6] Optimization of the gradient slope and temperature can enhance the resolution between diastereomeric peaks.[1][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks 1. Peptide Aggregation: Highly hydrophobic peptides can aggregate, leading to poor peak shape.[1] 2. Sub-optimal Gradient: A steep gradient may not allow for sufficient interaction with the stationary phase.[1][9] 3. Secondary Interactions: The peptide may be interacting with active sites on the column packing material.1. Modify Mobile Phase: Add organic modifiers like isopropanol to the mobile phase to disrupt aggregation.[10] Increase the column temperature to improve solubility and peak shape.[10] 2. Optimize Gradient: Use a shallower gradient around the elution point of the peptide to improve resolution.[1][9] 3. Use Appropriate Additives: Ensure an adequate concentration of an ion-pairing agent like TFA (0.1%) to minimize secondary interactions.[4][11]
Low Recovery/Yield 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate on the column.[1][2][3] 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column or HPLC system components.[1]1. Improve Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO or DMF) before diluting with the initial mobile phase.[10] Always filter the sample before injection.[12] 2. System Passivation: Passivate the HPLC system with a strong acid to minimize adsorption to metallic surfaces.[1] Consider using a biocompatible HPLC system.
Poor Resolution of Impurities 1. Inadequate Separation Conditions: The chosen mobile phase and gradient may not be optimal for separating the target peptide from closely eluting impurities. 2. Co-elution of Diastereomers: If diastereomers are present, they may co-elute with the main peak.[6]1. Method Optimization: Adjust the gradient slope to be shallower for better separation.[1][9] Experiment with different column temperatures, as this can alter selectivity.[1][10] Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase. 2. High-Resolution Analysis: Use a high-resolution analytical column to confirm the presence of diastereomers and optimize the preparative method accordingly.[6]
Variable Retention Times 1. Mobile Phase Inconsistency: Small changes in mobile phase composition, especially pH, can lead to shifts in retention time.[13][14] 2. Column Temperature Fluctuations: Inconsistent column temperature can affect retention.[13] 3. Column Overloading: Injecting too much sample can lead to decreased retention times.[13]1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate pH measurement.[5][14] 2. Use a Column Oven: Employ a reliable column oven to maintain a constant temperature.[13] 3. Determine Loading Capacity: Perform a loading study to determine the optimal sample amount for your column.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of a this compound Containing Peptide

This protocol provides a general starting point for the purification of a synthetic peptide containing this compound. Optimization will likely be required for each specific peptide.

1. Sample Preparation:

  • After cleavage from the resin and precipitation, wash the crude peptide pellet with cold diethyl ether and dry it under a vacuum.[4]

  • Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF.

  • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[4][12]

2. HPLC System and Conditions:

  • System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Flow Rate: Appropriate for the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: 214 nm and 280 nm.

  • Column Temperature: 30-40 °C.[1]

3. Gradient Elution:

  • Scouting Run: Start with a broad gradient to determine the approximate elution time of the target peptide (e.g., 5-95% B over 30 minutes).

  • Optimized Gradient: Design a shallower gradient around the elution point of the target peptide. For a peptide eluting at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes.[1][9]

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions using analytical HPLC to assess purity.

  • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

G General Workflow for HPLC Purification of a this compound Peptide cluster_0 Pre-Purification cluster_1 HPLC Purification cluster_2 Post-Purification crude_peptide Crude Peptide Synthesis (with this compound) dissolve Dissolve in minimal strong solvent (e.g., DMSO) crude_peptide->dissolve dilute Dilute with initial mobile phase dissolve->dilute filter Filter sample (0.22 µm) dilute->filter injection Inject onto Preparative C18 HPLC Column filter->injection Load Sample gradient Gradient Elution (Water/Acetonitrile with 0.1% TFA) injection->gradient detection UV Detection (214 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis of Fractions (Analytical HPLC) collection->analysis ms_confirm Identity Confirmation (Mass Spectrometry) analysis->ms_confirm pooling Pool Pure Fractions ms_confirm->pooling lyophilize Lyophilization pooling->lyophilize final_product final_product lyophilize->final_product Final Purified Peptide

Caption: Workflow for the purification of a peptide containing this compound.

G Troubleshooting Logic for Low Peptide Recovery start Low Recovery Observed check_solubility Is the peptide fully dissolved in the injection solvent? start->check_solubility check_precipitation Is precipitation visible at the column inlet? check_solubility->check_precipitation Yes solubility_issue Improve Sample Solubility: - Use stronger initial solvent (DMSO/DMF) - Increase temperature - Sonicate sample check_solubility->solubility_issue No check_adsorption Is the peak shape poor (severe tailing)? check_precipitation->check_adsorption No precipitation_issue Reduce On-Column Precipitation: - Lower sample concentration - Inject smaller volume - Increase initial % organic in mobile phase check_precipitation->precipitation_issue Yes adsorption_issue Minimize Irreversible Adsorption: - Passivate HPLC system - Use a biocompatible system - Try a different column brand/chemistry check_adsorption->adsorption_issue Yes end Improved Recovery check_adsorption->end No solubility_issue->end precipitation_issue->end adsorption_issue->end

Caption: Decision tree for troubleshooting low recovery of hydrophobic peptides.

References

Impact of bulky side chains on Boc-D-Leu-OMe coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the coupling of Boc-D-Leu-OMe, focusing on the impact of its bulky isobutyl side chain.

Frequently Asked Questions (FAQs)

Q1: What causes low coupling efficiency when using this compound?

A1: The primary cause of low coupling efficiency is steric hindrance. The bulky isobutyl side chain of leucine, combined with the N-terminal Boc protecting group, physically obstructs the approach of the activated carboxyl group to the amine of the coupling partner.[1][2][3] This spatial crowding slows down the rate of peptide bond formation, leading to incomplete reactions.[1]

Q2: My standard coupling protocol with DCC/DIC is yielding poor results. What should I do?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings involving amino acids like leucine.[1][4] It is highly recommended to switch to a more powerful coupling reagent, such as an aminium/uronium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[1][4] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1][4]

Q3: Which coupling reagents are most effective for bulky residues like this compound?

A3: For challenging couplings, reagents that generate highly reactive esters are preferred.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most efficient reagents for difficult couplings.[1][2] Other excellent choices include HCTU, COMU, and phosphonium salts like PyAOP and PyBOP.[1][5]

Q4: Can I improve my yields by changing the reaction conditions?

A4: Yes, optimizing reaction conditions is crucial. Strategies include:

  • Increasing Reaction Time: Steric hindrance slows the reaction rate, so extending the coupling time from a standard 1-2 hours to several hours or even overnight can improve yields.[4][5][6]

  • Double Coupling: After the initial coupling reaction, a second coupling with a fresh solution of the activated amino acid and reagents can be performed to drive the reaction to completion.[5][6][7]

  • Increasing Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[4][5]

  • Solvent Choice: For solid-phase synthesis, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[4] In solution-phase, ensure you are using high-purity, anhydrous solvents.[7]

Q5: What is the role of the base in these coupling reactions, and can it be changed?

A5: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize acidic byproducts.[7] In cases where racemization is a concern, switching to a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[2][7]

Troubleshooting Guides

Problem: Low or No Coupling Yield

This is the most common issue when working with sterically hindered amino acids like this compound. The following workflow can help diagnose and resolve the problem.

G start Low Coupling Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry - Is this compound pure? - Are coupling reagents fresh? - Is stoichiometry correct? start->reagent_check reagent_ok Reagents & Stoichiometry OK? reagent_check->reagent_ok fix_reagents Fix Reagent/Stoichiometry Issues reagent_ok->fix_reagents No optimize_conditions 2. Optimize Reaction Conditions - Increase reaction time (e.g., to 4-24h) - Cautiously increase temperature (e.g., to 40°C) - Perform a double coupling reagent_ok->optimize_conditions Yes fix_reagents->start yield_improved1 Yield Improved? optimize_conditions->yield_improved1 change_reagent 3. Change Coupling Reagent - Switch from Carbodiimide (DCC/DIC) to a more potent reagent (HATU, HCTU, PyBOP) yield_improved1->change_reagent No problem_solved Problem Solved yield_improved1->problem_solved Yes yield_improved2 Yield Improved? change_reagent->yield_improved2 yield_improved2->problem_solved Yes consult Consult Further Literature / Technical Support yield_improved2->consult No G start Deletion Sequence Detected (Mass Spectrometry) incomplete_coupling Primary Cause: Incomplete Coupling of this compound start->incomplete_coupling incomplete_deprotection Secondary Cause: Incomplete Deprotection of Previous Residue start->incomplete_deprotection solution_coupling Solution for Incomplete Coupling: - Follow 'Low Yield' workflow - Implement double coupling - Use a stronger coupling reagent (e.g., HATU) incomplete_coupling->solution_coupling solution_deprotection Solution for Incomplete Deprotection: - Increase deprotection time - Ensure proper resin swelling and solvent choice incomplete_deprotection->solution_deprotection re_synthesize Re-synthesize Peptide with Optimized Protocol solution_coupling->re_synthesize solution_deprotection->re_synthesize end Successful Synthesis re_synthesize->end

References

Technical Support Center: Strategies to Minimize Aggregation in Peptides with Boc-D-Leu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on sequences containing the hydrophobic, non-natural amino acid Boc-D-Leu.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why can Boc-D-Leu contribute to it?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin, primarily through the formation of intermolecular hydrogen bonds.[1] This process can lead to the formation of stable secondary structures, like β-sheets, which make the peptide chains inaccessible to synthesis reagents, causing incomplete or failed syntheses.[1] Sequences containing hydrophobic amino acids such as Leucine (Leu), Valine (Val), and Isoleucine (Ile) are particularly prone to aggregation.[1] While D-amino acids like D-Leu are often incorporated to increase stability against enzymatic degradation, their presence can also alter the peptide's conformational properties, potentially influencing aggregation behavior.[2][3][4] The inherent hydrophobicity of the leucine side chain is a primary driver for aggregation.[5]

Q2: What are the common signs of on-resin peptide aggregation during synthesis?

A2: Several indicators during SPPS can signal that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[6][7]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[1] Similarly, the removal of the N-terminal Boc protecting group may be sluggish.[6]

  • Physical Clumping: The resin may become sticky and clump together, hindering proper mixing and washing.[1][7]

  • Low Yield of Final Product: A significant and unexpected decrease in the yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[1][7]

Q3: Is Boc chemistry a good choice for sequences prone to aggregation?

A3: Yes, for hydrophobic peptides susceptible to aggregation, Boc chemistry can offer distinct advantages over Fmoc chemistry. During the Boc deprotection step using trifluoroacetic acid (TFA), the newly exposed N-terminal amine becomes protonated.[8] This positive charge creates electrostatic repulsion between adjacent peptide chains, which helps to disrupt the intermolecular hydrogen bonds responsible for aggregation.[8] Utilizing in situ neutralization protocols, where neutralization occurs simultaneously with the addition of the next activated amino acid, can further minimize the time the peptide is in a neutral, aggregation-prone state, often leading to higher yields and purer products for difficult sequences.[6][9]

Q4: How can I detect and characterize aggregation in my final, cleaved peptide product?

A4: A variety of analytical techniques can be used to detect and quantify aggregates in the final peptide product. Spectroscopic methods like UV-visible absorbance, fluorescence, and circular dichroism (CD) are sensitive ways to detect initial structural changes or the presence of aggregates.[10] Size-exclusion chromatography (SEC), especially when coupled with multi-angle light scattering (SEC-MALS), is a powerful tool for separating and quantifying monomers, dimers, and higher-order aggregates.[11] Other valuable techniques include dynamic light scattering (DLS) for analyzing particles in the nanometer to micrometer range and analytical ultracentrifugation (AUC) for assessing sample homogeneity.[11][12]

Section 2: Troubleshooting Guide for On-Resin Aggregation

If you observe signs of aggregation, such as a positive ninhydrin test after coupling, consult the following workflow and table of corrective actions.

TroubleshootingWorkflow Start Positive Ninhydrin Test (Incomplete Coupling) Action1 Immediate Actions: - Double Couple - Increase Coupling Time - Increase Temperature Start->Action1 Decision1 Is the sequence known to be difficult? Action2 Solvent & Additive Strategies: - Switch to NMP or add DMSO - Use Chaotropic Salt Wash (e.g., LiCl) Decision1->Action2 No Action3 Advanced / Resynthesis Strategies: - Use Low-Load or PEG Resin - Incorporate Structure-Breakers  (Pseudoprolines, Hmb) Decision1->Action3 Yes Check1 Re-test with Ninhydrin Action1->Check1 Action2->Check1 Failure Consider Advanced Strategies Action3->Failure Check1->Decision1 Positive Success Proceed with Synthesis Check1->Success Negative

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Table 1: Troubleshooting Strategies for On-Resin Aggregation

StrategyDescriptionExpected Outcome
Modify Reaction Conditions
Double CouplingRepeat the coupling step with a fresh solution of the activated amino acid.[7]Drives the reaction closer to completion.
Increase TemperaturePerform the coupling reaction at an elevated temperature (e.g., 40-55°C).[6]Increases reaction kinetics and can disrupt hydrogen bonds.[13][14]
SonicationApply ultrasonic waves to the reaction mixture during coupling.[6]Physically disrupts peptide chain aggregates.
Optimize Solvents & Additives
Solvent ExchangeSwitch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add co-solvents like dimethyl sulfoxide (DMSO).[6]Improves solvation of the growing peptide chain.
Chaotropic SaltsWash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl, NaClO₄, or KSCN) in DMF before coupling.[1]Disrupts the hydrogen bonding network that causes aggregation.[15]
Change Solid Support
Low-Load ResinResynthesize the peptide using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[7][15]Increases the distance between peptide chains, reducing intermolecular interactions.
PEG-Based ResinsUse a resin with polyethylene glycol (PEG) grafts, such as TentaGel or NovaSyn® TG.[6][15]Enhances resin swelling and improves solvation of the peptide.
Incorporate Structure-Breakers
Backbone ProtectionIncorporate an amino acid with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[6]The bulky group sterically hinders the formation of inter-chain hydrogen bonds.
Pseudoproline DipeptidesInsert a pseudoproline dipeptide at a Ser, Thr, or Cys residue within the sequence.[6]Introduces a "kink" in the peptide backbone, disrupting the formation of β-sheet structures.

Section 3: Key Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle (Manual)

  • Boc Deprotection: Treat the resin-bound peptide with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.[9]

  • Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.[16]

  • Neutralization: Treat the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[9][16]

  • Washing: Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.[16]

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (3-5 equivalents) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.[16]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the reaction is complete (beads should be colorless/yellow).[16]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.[1]

Protocol 2: Chaotropic Salt Wash for Aggregated Peptides

This protocol is an adaptation to be inserted into the standard cycle when aggregation is suspected.

  • Deprotection & Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.

  • Chaotropic Wash: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF. Agitate for 5-10 minutes.[1]

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 times) to completely remove the chaotropic salt, as it can interfere with coupling reagents.[15]

  • Coupling: Proceed with the standard amino acid activation and coupling step.

Section 4: Advanced Strategies Using Structure-Disrupting Elements

For particularly "difficult sequences," proactive measures may be required. Incorporating elements that physically disrupt the peptide backbone can prevent aggregation before it starts.

StructureBreaker cluster_0 Standard Aggregating Sequence cluster_1 Sequence with Structure-Breaker a1 a1 a2 a2 a1->a2 c1 c1 a3 a3 a2->a3 a4 a4 a3->a4 b3 b3 a3->b3 a5 a5 a4->a5 b4 b4 a4->b4 a6 a6 a5->a6 b1 b1 b2 b2 b1->b2 b2->b3 b3->b4 b5 b5 b4->b5 b6 b6 b5->b6 note1 Inter-chain H-bonds (Aggregation) c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4 ΨPro c5 c5 c4->c5 c6 c6 c5->c6 d1 d1 d2 d2 d1->d2 d3 d3 d2->d3 d4 d4 d3->d4 d5 d5 d4->d5 d6 d6 d5->d6 note2 Disrupted Alignment (Aggregation Minimized)

Caption: Insertion of a structure-breaker (e.g., Pseudoproline) disrupts alignment.

Table 2: Comparison of Common Structure-Disrupting Elements

ElementDescriptionApplication
Pseudoproline Dipeptides Dipeptides where a Ser, Thr, or Cys residue is reversibly protected as a proline-like oxazolidine or thiazolidine.Introduced as a single dipeptide unit. Highly effective but limited to sequences containing Ser, Thr, or Cys.
Hmb/Dmb Protected Amino Acids Standard amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen.Incorporated as individual residues. Can be used for any amino acid, providing greater flexibility. Recommended every 6-7 residues in difficult sequences.[6]

Section 5: Summary of Analytical Techniques

Table 3: Analytical Techniques for Characterizing Peptide Aggregation

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[11]Quantifies the relative amounts of monomer, dimer, and higher molecular weight aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[12]Determines the size distribution of particles (aggregates) in a solution.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.[10]Provides information on the secondary structure content (e.g., α-helix vs. β-sheet) of the peptide, which changes upon aggregation.
Fluorescence Spectroscopy Monitors changes in the fluorescence of intrinsic fluorophores (like Tryptophan) or extrinsic dyes that bind to aggregates.[10][17][18]A sensitive method to detect the formation of aggregates and conformational changes, particularly the exposure of hydrophobic regions.[17]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a strong centrifugal field.[11]Assesses the homogeneity of a peptide solution and can determine the molecular weight of different species present.[11]

References

Validation & Comparative

A Researcher's Guide to Chiral Purity Analysis of Boc-D-Leu-OMe by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-D-leucine methyl ester (Boc-D-Leu-OMe) is a critical step in the synthesis of stereochemically pure peptides and active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry standard for accurate and reliable determination of chiral purity. This guide provides an objective comparison of common HPLC methods for the chiral analysis of this compound, supported by experimental data from closely related compounds to inform method selection and development.

Comparison of Chiral HPLC Methods

The direct enantiomeric separation of N-protected amino acids and their esters is most effectively achieved using CSPs. The choice of CSP is the most critical factor influencing resolution and selectivity. The most successful CSPs for this class of compounds are broadly categorized as macrocyclic glycopeptide-based and polysaccharide-based columns.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or ristocetin A, are known for their multimodal capabilities, allowing for separation in reversed-phase, polar organic, and normal-phase modes.[1] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, also offer broad selectivity and are widely used for a variety of chiral compounds, including N-protected amino acids.[2]

The following table summarizes the performance of representative HPLC methods applicable to the chiral separation of Boc-protected amino acids. While specific data for this compound is not widely published, the data for Boc-DL-Valine on a CHIROBIOTIC R column provides a strong, analogous benchmark.[3] Performance on other columns is inferred from their proven efficacy with similar analytes.

Method Chiral Stationary Phase (CSP) Typical Mobile Phase Flow Rate (mL/min) tR1 (min) (L-enantiomer) tR2 (min) (D-enantiomer) Resolution (Rs) Selectivity (α) Principle
Direct HPLC (Reversed-Phase) CHIROBIOTIC® R 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.11.05.436.32>1.51.16Inclusion, H-bonding, Dipole-Dipole Interactions[3]
Direct HPLC (Reversed-Phase) CHIROBIOTIC® T 50% Acetonitrile / 50% Water1.0~5.0>5.0 (Estimated)>1.5 (Typical)>1.1 (Typical)Inclusion, H-bonding, Dipole-Dipole Interactions
Direct HPLC (Normal-Phase) CHIRALPAK® IC Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)1.0VariableVariable>1.5 (Typical)>1.2 (Typical)H-bonding, π-π Interactions, Steric Interactions[4][5]

Note: Data for CHIROBIOTIC® R is based on the separation of Boc-DL-Valine, a structurally similar compound.[3] Data for CHIROBIOTIC® T and CHIRALPAK® IC are estimations based on their known high performance for N-Boc-amino acids. Retention times (tR) and elution order are highly dependent on the specific analyte and mobile phase composition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the chiral separation of a Boc-protected amino acid methyl ester.

Method 1: Reversed-Phase Separation on a Macrocyclic Glycopeptide CSP

This protocol is adapted from established methods for N-Boc-amino acids on a CHIROBIOTIC® R column and is an excellent starting point for this compound.[3]

  • Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC® R, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a racemic standard of Boc-DL-Leu-OMe at a concentration of 1 mg/mL in the mobile phase. Prepare the this compound sample to be analyzed at the same concentration.

Method 2: Normal-Phase Separation on a Polysaccharide-Based CSP

This protocol outlines a general approach using a polysaccharide-based column like CHIRALPAK® IC, which is known for its high selectivity for a broad range of chiral compounds under normal-phase conditions.[2]

  • Objective: To achieve high-resolution separation of Boc-DL-Leu-OMe enantiomers.

  • Instrumentation: HPLC system equipped for normal-phase chromatography with a UV detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio of hexane to alcohol is a critical parameter for optimizing retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow and Logic

The process of analyzing the chiral purity of this compound by HPLC follows a structured workflow. This involves preparing the sample and a racemic standard, performing the chromatographic separation, and then analyzing the resulting data to calculate the enantiomeric excess (% ee).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve_Sample Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve_Sample Standard Racemic Boc-DL-Leu-OMe Standard Dissolve_Std Dissolve in Mobile Phase (1 mg/mL) Standard->Dissolve_Std HPLC HPLC System (Pump, Injector, CSP) Dissolve_Sample->HPLC Inject Dissolve_Std->HPLC Inject (for peak ID) Detection UV Detector (210 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration (Area D- & L-peaks) Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (% ee) Integration->Calculation Area_D / (Area_D + Area_L) Report Final Purity Report Calculation->Report

Workflow for Chiral Purity Analysis by HPLC.

Conclusion

For the chiral purity analysis of this compound, both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases are highly effective. A reversed-phase method on a CHIROBIOTIC® column offers a robust starting point, particularly given the availability of analogous data for similar compounds like Boc-DL-Valine.[3] For method optimization or when reversed-phase conditions are suboptimal, normal-phase chromatography on a high-selectivity column such as CHIRALPAK® IC presents a powerful alternative.[5] The detailed protocols and workflow provided in this guide offer a comprehensive framework for researchers to establish a reliable and accurate method for ensuring the stereochemical integrity of their chiral building blocks.

References

A Comparative Guide to Boc vs. Fmoc Strategy for D-Leucine Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-leucine, is a critical strategy in modern drug development to enhance the metabolic stability and therapeutic potential of peptide-based drugs. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for introducing D-leucine can significantly impact synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of the Boc and Fmoc strategies for D-leucine incorporation, supported by illustrative experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the chemical conditions for the repetitive removal of the Nα-amino protecting group.[1]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][5]

  • Fmoc Strategy: This more modern strategy employs the base-labile Fmoc group for Nα-amino protection.[] The Fmoc group is removed using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[][]

Quantitative Performance Comparison

While a direct, side-by-side experimental comparison for D-leucine incorporation is not extensively published, the following table summarizes representative data based on the general performance of Boc and Fmoc strategies for sterically hindered and hydrophobic amino acids.

ParameterBoc Strategy for D-LeucineFmoc Strategy for D-LeucineRationale & Considerations
Average Coupling Efficiency per Cycle >99%>99%Both strategies can achieve high coupling efficiencies with appropriate coupling reagents. For sterically hindered amino acids like D-leucine, more potent activators like HBTU, HATU, or HCTU are recommended.[7]
Crude Peptide Purity (by HPLC) ~70-80%~80-90%The milder deprotection conditions of the Fmoc strategy often result in fewer side reactions and, consequently, higher crude peptide purity.[3]
Final Yield (after purification) ~20-30%~30-40%Higher crude purity with the Fmoc strategy generally leads to a higher final yield after purification.[3]
Racemization Risk Low to ModerateLowWhile D-amino acids are generally less prone to racemization than their L-counterparts, the choice of coupling reagents and activation conditions is crucial. The use of additives like HOBt or Oxyma can minimize racemization in both strategies.[7]
Handling of Hydrophobic Sequences AdvantageousCan be problematicThe repetitive acid treatments in the Boc strategy can help to disrupt secondary structures and reduce aggregation in hydrophobic sequences.[3]
Compatibility with Sensitive Residues Less compatibleHighly compatibleThe mild basic deprotection of the Fmoc group is more compatible with peptides containing acid-sensitive modifications or residues.[]
Automation Friendliness Less commonStandardThe milder chemistry and ease of monitoring Fmoc deprotection via UV absorbance make it highly amenable to automated synthesis.[8]

Experimental Protocols

Detailed methodologies for a single coupling cycle of D-leucine using both manual Boc and automated Fmoc SPPS are provided below.

Boc Solid-Phase Peptide Synthesis (Manual Protocol)

This protocol outlines a single coupling cycle for the incorporation of Boc-D-leucine.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[4]

  • Wash the resin with DMF (3x) and DCM (3x).

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[4]

  • Perform the main deprotection by agitating the resin with 50% TFA in DCM for an additional 15-25 minutes.[4]

  • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.[4]

3. Neutralization:

  • Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).[3]

  • Wash the resin with DMF (5x).

4. Boc-D-Leucine Coupling:

  • In a separate vessel, pre-activate 2-4 equivalents of Boc-D-leucine with a suitable coupling agent (e.g., HBTU) and an activation base (e.g., DIEA) in DMF for 10-15 minutes.[4]

  • Add the activated Boc-D-leucine solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative result (clear beads) indicates a complete reaction.[3]

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid. The final cleavage is typically performed with HF or TFMSA.[3]

Fmoc Solid-Phase Peptide Synthesis (Automated Protocol)

This protocol outlines a standard automated cycle for incorporating Fmoc-D-leucine.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes within the synthesizer's reaction vessel.[7]

2. Nα-Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.[7]

  • Drain the solution and repeat the treatment for an additional 10-15 minutes to ensure complete deprotection.[7]

3. Washing:

  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.

4. Fmoc-D-Leucine Coupling:

  • In a separate vial, activate 3-5 equivalents of Fmoc-D-leucine with a coupling reagent (e.g., HCTU, HATU) and an activation base (e.g., DIEA) in DMF.[7]

  • Deliver the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for 20-60 minutes.[7]

5. Washing:

  • Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The final cleavage and side-chain deprotection are performed with a TFA-based cleavage cocktail.[7]

Mandatory Visualization

SPPS_Workflows cluster_boc Boc Strategy Workflow cluster_fmoc Fmoc Strategy Workflow boc_start Resin-AA(n) boc_deprotect Nα-Boc Deprotection (50% TFA in DCM) boc_start->boc_deprotect boc_neutralize Neutralization (10% DIEA in DMF) boc_deprotect->boc_neutralize boc_couple Couple Boc-D-Leu (HBTU/DIEA) boc_neutralize->boc_couple boc_wash Wash boc_couple->boc_wash boc_end Resin-AA(n+1) boc_wash->boc_end boc_end->boc_deprotect Repeat Cycle fmoc_start Resin-AA(n) fmoc_deprotect Nα-Fmoc Deprotection (20% Piperidine in DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash fmoc_deprotect->fmoc_wash1 fmoc_couple Couple Fmoc-D-Leu (HCTU/DIEA) fmoc_wash1->fmoc_couple fmoc_wash2 Wash fmoc_couple->fmoc_wash2 fmoc_end Resin-AA(n+1) fmoc_wash2->fmoc_end fmoc_end->fmoc_deprotect Repeat Cycle

Caption: Side-by-side comparison of the cyclical workflows for Boc and Fmoc solid-phase peptide synthesis.

Decision_Tree start Choosing a Strategy for D-Leucine Incorporation q1 Is the peptide sequence highly hydrophobic or prone to aggregation? start->q1 boc Consider Boc Strategy q1->boc Yes q2 Does the peptide contain acid-sensitive modifications or residues? q1->q2 No fmoc Fmoc Strategy is Preferred q2->fmoc Yes q3 Is automated synthesis a priority? q2->q3 No q3->fmoc Yes boc_manual Boc strategy is suitable for manual synthesis. q3->boc_manual No

Caption: Decision flowchart for selecting between Boc and Fmoc strategies for D-leucine incorporation.

Conclusion

Both Boc and Fmoc strategies are effective for the incorporation of D-leucine into synthetic peptides. The Fmoc strategy has become the more widely adopted method due to its milder deprotection conditions, which generally lead to higher purity and yield, and its compatibility with automated synthesis. However, the Boc strategy remains a robust and valuable alternative, particularly for the synthesis of long or hydrophobic peptide sequences that are prone to aggregation. The optimal choice depends on the specific characteristics of the target peptide, the presence of sensitive functional groups, and the available laboratory infrastructure.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the characterization of the final product is a critical step to ensure its identity, purity, and structural integrity. The choice of protecting group strategy during synthesis, such as the use of tert-butyloxycarbonyl (Boc) protection for D-amino acids like Boc-D-Leu-OMe, has significant implications for the subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometry analysis of peptides synthesized with this compound versus those synthesized using the common alternative, 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This comparison is supported by illustrative experimental data and detailed analytical protocols.

Performance Comparison: Boc vs. Fmoc Strategy in Peptide Synthesis and Analysis

The primary difference between the Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a reagent like piperidine.[1][] This fundamental difference influences not only the synthesis workflow but also the nature of the crude peptide product and its subsequent analysis by mass spectrometry.

Peptides synthesized using this compound are typically subjected to strong acid cleavage conditions (e.g., HF or TFMSA) to remove the peptide from the resin and deprotect side chains.[3] In contrast, Fmoc-synthesized peptides are cleaved under milder acidic conditions with TFA.[1] The harsher conditions of Boc-SPPS can sometimes lead to a greater number of side products, potentially complicating the interpretation of mass spectra.[4]

Illustrative Purity and Yield Data:

The choice of synthesis strategy can impact the overall yield and purity of the crude peptide product. The milder conditions of Fmoc-SPPS often result in higher crude purity and better overall yields, especially for longer or more complex peptides.[5][]

ParameterBoc-SPPS (Illustrative)Fmoc-SPPS (Illustrative)Key Considerations
Crude Peptide Yield~60-85%~70-90%The higher stepwise efficiency of Fmoc-SPPS can lead to a significantly better overall yield for longer peptides.[4]
Crude Peptide Purity (by HPLC)~55-75%~70-90%Milder Fmoc-SPPS conditions often result in fewer side-products.[5]
Final Purified Peptide Yield~25-40%~35-55%Higher crude purity simplifies purification, leading to better recovery.
Final Peptide Purity (by HPLC)>98%>98%Both strategies can yield high-purity peptides after purification.[5]

Mass Spectrometry Analysis of Peptides Containing D-Leucine

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthesized peptides. The ionization technique and the fragmentation pattern are key aspects of this analysis.

Ionization Techniques: ESI vs. MALDI

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used for peptide analysis.

  • Electrospray Ionization (ESI): ESI is well-suited for coupling with liquid chromatography (LC) for online separation and analysis of complex mixtures. It tends to produce multiply charged ions, which can be advantageous for analyzing high-mass peptides on instruments with a limited m/z range. However, the Boc group is known to be labile and can undergo in-source fragmentation, leading to the observation of ions corresponding to the unprotected peptide.[7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a softer ionization technique that generally causes less in-source fragmentation of labile groups like Boc.[7] It typically produces singly charged ions, resulting in simpler spectra.[8] MALDI-TOF (Time-of-Flight) MS is a powerful tool for rapid screening of peptide masses from tryptic digests and for obtaining peptide mass fingerprints.[8]

Fragmentation Patterns of Boc-Protected Peptides

Tandem mass spectrometry (MS/MS) is used to fragment the peptide backbone to obtain sequence information. The presence of the Boc group on a peptide fragment introduces characteristic fragmentation pathways. The most common fragmentation of a Boc-protected amine involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7]

Illustrative Fragmentation Data for a Hypothetical Dipeptide (Boc-D-Leu-Gly-OMe):

The following table illustrates the expected major fragment ions for a simple dipeptide, Boc-D-Leu-Gly-OMe (Molecular Weight: 344.44 Da), upon collision-induced dissociation (CID) in an ESI-MS/MS experiment.

Fragment Ionm/z (calculated)Description
[M+H]⁺345.24Protonated molecular ion
[M+H-56]⁺289.18Loss of isobutylene from the Boc group
[M+H-100]⁺245.16Loss of the entire Boc group (t-butoxycarbonyl)
b₂287.19Boc-D-Leu fragment
y₁88.05Gly-OMe fragment

In contrast, the MS/MS spectrum of the corresponding Fmoc-protected dipeptide (Fmoc-D-Leu-Gly-OMe) would not show the characteristic losses of 56 and 100 Da. Instead, the fragmentation would be dominated by cleavage of the peptide backbone, producing b and y ions, and potentially fragments related to the Fmoc group itself.

Experimental Protocols

Accurate and reproducible mass spectrometry data relies on well-defined experimental protocols.

Protocol 1: LC-ESI-MS/MS Analysis of a Boc-Protected Peptide

This protocol is for confirming the molecular weight and sequence of a synthesized peptide containing a Boc-protected D-Leucine.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 10-100 µM.
  • Note: Avoid using trifluoroacetic acid (TFA) in the sample solvent or mobile phase, as it can cause premature cleavage of the Boc group.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-95% B over 15 minutes).
  • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometer: An ESI-quadrupole-time-of-flight (ESI-QTOF) or ESI-Orbitrap mass spectrometer.
  • Ionization Mode: Positive ion mode.
  • MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
  • MS/MS Scan (Data-Dependent Acquisition):
  • Select the most intense precursor ions for fragmentation.
  • Collision Energy: Optimize for the specific peptide, but a starting range of 20-30 eV is common for CID or HCD.

Protocol 2: MALDI-TOF MS Analysis of a Boc-Protected Peptide

This protocol is for rapid molecular weight confirmation of a Boc-protected peptide.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid in a 1:1 mixture of acetonitrile and 0.1% aqueous TFA.
  • Sample Solution: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 pmol/µL.

2. Sample Spotting (Dried-Droplet Method):

  • Spot 1 µL of the sample solution onto the MALDI target plate.
  • Immediately add 1 µL of the matrix solution to the sample spot and mix gently with the pipette tip.
  • Allow the spot to air dry completely.

3. MALDI-TOF MS Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Mode: Positive ion reflector mode.
  • Laser: A nitrogen laser (337 nm) is commonly used.
  • Acquisition: Acquire spectra by averaging several hundred laser shots across the sample spot.

Visualizing the Workflow and Chemical Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for mass spectrometry analysis and the key chemical differences between Boc and Fmoc protection strategies.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (Boc or Fmoc Strategy) sample_prep Sample Preparation (Dissolution) synthesis->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation LC-MS ionization Ionization (ESI or MALDI) sample_prep->ionization Direct Infusion/MALDI lc_separation->ionization ms1 MS1 Analysis (Precursor Ion m/z) ionization->ms1 ms2 MS/MS Analysis (Fragmentation for Sequencing) ms1->ms2 data_analysis Data Analysis (Sequence & Purity Confirmation) ms2->data_analysis

Caption: Experimental workflow for the mass spectrometry analysis of synthesized peptides.

protecting_groups cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy boc_protected Boc-N-Peptide deprotection_boc Deprotection: Strong Acid (TFA) boc_protected->deprotection_boc deprotected_boc H₂N-Peptide deprotection_boc->deprotected_boc fmoc_protected Fmoc-N-Peptide deprotection_fmoc Deprotection: Base (Piperidine) fmoc_protected->deprotection_fmoc deprotected_fmoc H₂N-Peptide deprotection_fmoc->deprotected_fmoc

Caption: Comparison of deprotection conditions for Boc and Fmoc protecting groups.

References

L-Leucine vs. D-Leucine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide therapeutics, the substitution of naturally occurring L-amino acids with their D-enantiomers represents a pivotal strategy for enhancing pharmacological properties. This guide offers a detailed comparison of the biological activities of peptides containing L-leucine versus those incorporating D-leucine, tailored for researchers, scientists, and drug development professionals. We will delve into experimental data, detailed protocols, and the underlying signaling pathways to provide a comprehensive overview of how this stereochemical switch can dramatically alter a peptide's function and stability.

Key Differences in Biological Activity: Stability, Potency, and Selectivity

The introduction of a D-leucine residue in a peptide sequence can lead to profound changes in its biological profile. The most significant advantages are markedly increased stability against enzymatic degradation and, in some cases, an improved therapeutic window.

Enhanced Proteolytic Stability: One of the primary challenges in peptide drug development is their rapid degradation by proteases in the body. Natural proteases are stereospecific for L-amino acids, meaning peptides containing D-amino acids are less susceptible to cleavage.[1] This enhanced stability leads to a longer circulation half-life in vivo, a critical attribute for therapeutic candidates.[1]

Receptor Binding and Activity: The effect of D-leucine substitution on receptor binding and subsequent biological activity can be complex. The altered stereochemistry can change the peptide's three-dimensional conformation. This may maintain, enhance, or in some instances, diminish the peptide's affinity for its target.[1] However, strategic placement of D-leucine can lead to favorable outcomes, such as increased potency and reduced toxicity.

A compelling example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). A study systematically compared the parent peptide with analogues where an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) was added. The results demonstrated that while both modifications significantly enhanced antimicrobial potency, the D-leucine variant offered a superior therapeutic profile by reducing toxicity to mammalian cells.[2]

Data Presentation: Quantitative Comparison of Peptide Analogs

The following tables summarize the in vitro activity of the antimicrobial peptide Brevinin-1OS and its L- and D-leucine modified analogues, highlighting the impact of stereochemistry on biological function.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)
B1OS326464
B1OS-L248
B1OS-D-L248

Data sourced from a study on a novel peptide from Odorrana schmackeri.[2]

The data clearly indicates that the addition of a leucine residue, regardless of its stereochemistry, dramatically improves the minimum inhibitory concentration (MIC) against Gram-positive bacteria.

Table 2: Hemolytic Activity (HC50)

PeptideHemolytic Activity (HC50, µM)
B1OS>128
B1OS-L29.92
B1OS-D-L74.5

Data sourced from a study on a novel peptide from Odorrana schmackeri.[2]

Notably, B1OS-D-L retains the high antimicrobial potency of B1OS-L while exhibiting significantly lower hemolytic activity, as indicated by its higher HC50 value. This suggests that the D-leucine modification leads to a greater therapeutic window, making it a more promising candidate for further development.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of peptide analogues. Below are protocols for key experiments to assess the biological activity of L- and D-leucine containing peptides.

Proteolytic Stability Assay

Objective: To compare the stability of L-leucine and D-leucine containing peptides in the presence of a protease, such as trypsin.

Materials:

  • L-leucine and D-leucine peptides

  • Trypsin solution (e.g., 1 mg/mL in 50 mM acetic acid)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Methodology:

  • Peptide Preparation: Dissolve both the L-leucine and D-leucine peptides in the reaction buffer to a final concentration of 1 mg/mL.

  • Reaction Initiation: In separate microcentrifuge tubes, mix 50 µL of each peptide solution with 50 µL of the trypsin solution. A control sample for each peptide should be prepared by adding 50 µL of reaction buffer instead of the trypsin solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately add the 10 µL aliquot to a tube containing 10 µL of the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC. The amount of undigested peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for both the L-leucine and D-leucine peptides to compare their stability.[1]

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the lowest concentration of the L-leucine and D-leucine peptides required to inhibit the growth of a specific bacterial strain.

Materials:

  • L-leucine and D-leucine peptides

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Dilution: Serially dilute the peptides (B1OS, B1OS-L, B1OS-D-L) in MHB in a 96-well microtiter plate.

  • Incubation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

Objective: To assess the toxicity of the peptides to mammalian cells by measuring their ability to lyse red blood cells.

Materials:

  • L-leucine and D-leucine peptides

  • Fresh horse red blood cells

  • Phosphate-buffered saline (PBS)

  • 1% Triton X-100 (positive control)

  • 96-well plate

  • Spectrophotometer

Methodology:

  • Erythrocyte Preparation: Wash fresh horse red blood cells three times with PBS and resuspend to a 2% (v/v) concentration.

  • Peptide Incubation: Serially dilute the peptides in PBS in a 96-well plate. Add an equal volume of the 2% erythrocyte suspension to each well.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.

Signaling Pathways and Mechanisms of Action

The stereochemistry of leucine can influence how a peptide interacts with cellular machinery and signaling pathways.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a well-known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] This anabolic activity is crucial for processes such as muscle protein synthesis.

mTOR_Signaling L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified L-Leucine-mediated mTOR signaling pathway.

D-Leucine Containing Peptides and Membrane Disruption

Many antimicrobial peptides, including those containing D-leucine, exert their effect through direct interaction with and disruption of the microbial cell membrane.[4] This mechanism is generally receptor-independent and relies on the physicochemical properties of the peptide, such as its cationicity and amphipathicity. For Brevinin peptides, it has been shown that they can also modulate cellular signaling pathways, such as the MAPK signaling pathway, to exert anti-inflammatory effects.[5][6]

AMP_Action cluster_peptide D-Leucine Peptide cluster_membrane Bacterial Cell Peptide Cationic D-Leu Peptide Membrane Anionic Bacterial Membrane Peptide->Membrane Electrostatic Attraction Disruption Membrane Pore Formation Membrane->Disruption Insertion & Aggregation Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of action for a D-leucine antimicrobial peptide.

Experimental Workflow

A systematic approach is essential for the comparative evaluation of L- and D-leucine containing peptides. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (L-Leu and D-Leu analogs) Purity_Analysis Purity & Characterization (HPLC, Mass Spec) Peptide_Synthesis->Purity_Analysis Stability_Assay Proteolytic Stability Assay Purity_Analysis->Stability_Assay Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Purity_Analysis->Antimicrobial_Assay Toxicity_Assay Hemolytic Activity Assay Purity_Analysis->Toxicity_Assay Data_Analysis Comparative Data Analysis Stability_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Workflow for the comparative evaluation of peptide analogs.

References

A Comparative Guide to NMR Spectroscopy for Conformational Analysis of D-leucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural D-amino acids, such as D-leucine, into peptide sequences is a critical strategy in modern drug development. It offers a powerful tool to enhance proteolytic stability, modulate biological activity, and constrain conformational flexibility, thereby optimizing therapeutic potential. Understanding the precise three-dimensional structure of these modified peptides is paramount to elucidating their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, high-resolution technique for determining the solution-state conformation and dynamics of D-leucine containing peptides.

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques—Circular Dichroism (CD) spectroscopy, X-ray crystallography, and computational modeling—for the conformational analysis of D-leucine peptides. It includes supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the most appropriate tools for their research needs.

At a Glance: Comparing Analytical Techniques

NMR spectroscopy provides unparalleled insight into the solution-state structure and dynamics of peptides at atomic resolution. Unlike methods that provide global secondary structure information (CD spectroscopy) or static solid-state structures (X-ray crystallography), NMR allows for the detailed characterization of flexible peptides in a physiologically relevant environment.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic-level 3D structure in solution, conformational dynamics, intermolecular interactions.Provides data on flexible peptides; non-destructive; near-physiological conditions.Lower resolution than crystallography; limited to smaller peptides/proteins (<50 kDa).
Circular Dichroism Estimation of secondary structure content (α-helix, β-sheet, random coil).Rapid analysis; requires small sample amounts; good for screening conformational changes.Low resolution; provides global, not residue-specific, information.
X-ray Crystallography High-resolution, static 3D structure in a crystalline state.Highest atomic resolution; no molecular size limit.Requires crystal formation (a major bottleneck); provides a static picture, not solution dynamics.
Computational Modeling Theoretical conformational ensembles, potential energy landscapes.Complements experimental data; provides insights into molecular motion.Accuracy is dependent on the force field used; requires experimental validation.

Performance Comparison: Experimental Data Insights

The choice of analytical technique profoundly impacts the understanding of a D-leucine peptide's conformation. Below, we present data from studies on D-leucine containing peptides to highlight the unique contributions and comparative performance of these methods.

Case Study 1: D-leucine's Impact on Helicity by Circular Dichroism

Circular Dichroism is highly sensitive to changes in secondary structure upon amino acid substitution. A study on the antimicrobial peptide B1OS-L and its analogue containing a D-leucine substitution (B1OS-D-L) provides a clear quantitative comparison.

The CD spectra revealed that in a membrane-mimicking environment (50% TFE), both peptides adopted an α-helical conformation. However, the introduction of a single D-leucine residue resulted in a quantifiable decrease in helicity.[1] This is attributed to the local disruption of the helical structure caused by the D-amino acid.[1]

Table 1: Comparison of Helicity in a D-leucine Modified Peptide vs. Parent Peptide

PeptideEnvironmentPredominant ConformationHelicity (%)
B1OS-L (all L-amino acids)50% TFE / 10 mM NH₄Acα-helixHigher
B1OS-D-L (with D-leucine)50% TFE / 10 mM NH₄Acα-helixLower

Data summarized from literature wherein B1OS-D-L showed a less intense negative band in the CD spectrum compared to B1OS-L, indicative of reduced helicity.[1]

This example demonstrates CD's utility in rapidly assessing the overall structural impact of a D-leucine substitution, making it an excellent tool for initial screening. However, it does not provide the atomic-level details of how the helix is disrupted.

Case Study 2: Solution Conformation of a D-leucine Hexapeptide by NMR and Modeling

NMR spectroscopy, often combined with computational modeling, can elucidate the detailed solution conformation of flexible peptides containing D-amino acids. A study of the linear hexapeptide, D-leucyl-L-prolyl-L-isoleucyl-L-valyl-L-alanyl-β-alanine, showcases this capability.[2] This peptide was designed based on the sequence of naturally cyclizing depsipeptides and showed a high propensity to cyclize.[2]

Using 2D-NMR techniques, researchers identified key Nuclear Overhauser Effect (NOE) signals, which correspond to protons that are close in space (< 5 Å). These distance restraints were then used in dynamic simulated annealing calculations to generate a model of the peptide's solution conformation.[2]

Table 2: NMR-Derived Structural Insights for a D-leucine Hexapeptide

NMR ParameterDerived InformationImplication for Conformation
NOE connectivities Through-space proton-proton distancesDefines the peptide's 3D fold.
³JNHα coupling constants Dihedral angle (φ) restraintsProvides information on backbone torsion angles.
Chemical Shift Index (CSI) Secondary structure propensityIdentifies regions of helical or extended structure.
Temperature Coefficients Solvent exposure of amide protonsDelineates intramolecular hydrogen bonds.

The key finding from the combined NMR and modeling approach was that the distance between the N- and C-terminal residues of the peptide was short enough to readily facilitate cyclization, explaining the high experimental yield.[2] This level of detail—specifically, the spatial proximity of the peptide termini in solution—is not obtainable by CD spectroscopy. While X-ray crystallography could provide a precise structure, it would be a solid-state conformation that may not represent the dynamic, pre-cyclization state present in solution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standardized protocols for the key techniques discussed.

NMR Spectroscopy for Peptide Conformation
  • Sample Preparation : Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture like 90% H₂O/10% D₂O for observing amide protons) to a final concentration of 0.5-5 mM.[3][4] The buffer system, such as phosphate-buffered saline (PBS), should have a total salt concentration below 300 mM to avoid signal broadening.[1] Adjust the pH to the desired value (typically below 7.5 to slow amide proton exchange).[1] The final sample volume should be 450-500 µL in a standard 5 mm NMR tube.[1][3]

  • Data Acquisition : A standard suite of 2D NMR experiments is acquired on a high-field spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy) : To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation. A mixing time of 100-300 ms is typical for peptides.

    • COSY (Correlation Spectroscopy) : To identify through-bond J-coupled protons, often used to measure ³JNHα coupling constants for dihedral angle restraints.

  • Data Processing and Analysis :

    • Process the spectra using software such as TopSpin, NMRPipe, or MestReNova.

    • Assign all proton resonances sequentially using the TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to derive distance restraints.

    • Measure ³JNHα coupling constants from a high-resolution COSY or 1D spectrum to derive dihedral angle restraints.

  • Structure Calculation : Use the experimental restraints (distances and dihedral angles) as input for structure calculation software like CYANA, XPLOR-NIH, or Amber to generate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation : Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the range of 50-100 µM. Prepare a matched buffer blank solution without the peptide.

  • Data Acquisition :

    • Use a 1 mm path length quartz cuvette.

    • Acquire a CD spectrum of the buffer blank in the far-UV region (typically 190-260 nm).

    • Rinse the cuvette thoroughly and acquire the spectrum of the peptide solution using the same instrument settings.

  • Data Processing :

    • Subtract the buffer spectrum from the peptide spectrum to correct for background absorbance.

    • Convert the resulting CD values (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette path length.

    • Analyze the final spectrum for characteristic secondary structure signatures (e.g., minima at ~208 nm and ~222 nm for α-helix; a minimum around 218 nm for β-sheet).

X-ray Crystallography
  • Crystallization : This is the most critical and often challenging step.

    • Prepare a highly pure (>95%) and concentrated solution of the peptide (typically >10 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection :

    • Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Determination :

    • Process the diffraction data to determine the unit cell dimensions and reflection intensities.

    • Solve the "phase problem" using methods like molecular replacement or anomalous diffraction.

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the experimental data to obtain the final high-resolution structure.

Visualizing Workflows and Comparisons

Diagrams created using Graphviz illustrate the experimental workflows and logical relationships in comparing these techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation P D-Leucine Peptide Synthesis & Purification (>95%) S Dissolve in Deuterated Buffer (0.5-5 mM, 450-500 µL) P->S TOCSY 2D TOCSY S->TOCSY High-Field Spectrometer NOESY 2D NOESY / ROESY S->NOESY High-Field Spectrometer COSY 2D COSY S->COSY High-Field Spectrometer Assign Sequential Resonance Assignment TOCSY->Assign NOESY->Assign COSY->Assign Restraints Derive Restraints: - Distances (NOE) - Dihedral Angles (J-coupling) Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Ensemble Solution Structure Ensemble Calc->Ensemble

Fig. 1: Experimental workflow for NMR-based conformational analysis.

Comparison_Logic cluster_NMR NMR Spectroscopy cluster_CD Circular Dichroism cluster_Xray X-ray Crystallography Peptide D-Leucine Peptide NMR_Info Atomic Resolution Solution Structure Dynamics Peptide->NMR_Info Analyzed by CD_Info Global Secondary Structure (% Helicity) Peptide->CD_Info Analyzed by Xray_Info High-Resolution Static/Solid-State Structure Peptide->Xray_Info Analyzed by NMR_Info->CD_Info Complements (Atomic detail vs. Global fold) NMR_Info->Xray_Info Complements (Solution vs. Solid-State)

Fig. 2: Logical comparison of conformational analysis techniques.

Conclusion

For the detailed conformational analysis of D-leucine containing peptides, NMR spectroscopy offers a unique and powerful approach. It is the only technique that can provide atomic-resolution structural and dynamic information in a solution environment, which is often more biologically relevant than the solid state. While CD spectroscopy is an invaluable tool for rapid screening of secondary structure and X-ray crystallography provides the highest resolution static structures, NMR is indispensable for understanding the conformational ensembles and flexibility that govern the function of modified peptides in solution. A synergistic approach, where CD might be used for initial screening, followed by in-depth NMR analysis and potentially complemented by computational modeling or crystallography, will provide the most comprehensive understanding for rational drug design and development.

References

A Researcher's Guide to the Validation of Peptides Containing Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of peptides are paramount to ensuring their efficacy and safety. The incorporation of non-canonical amino acids, such as D-isomers, is a widely used strategy to enhance peptide stability and biological activity. This guide provides an objective comparison for the validation of a model peptide containing Boc-D-Leu-OMe, a protected D-amino acid derivative, against a common alternative, Fmoc-D-Leu-OH. This comparison is supported by illustrative experimental data and detailed protocols for synthesis and analysis.

The use of a tert-butyloxycarbonyl (Boc) protecting group for the α-amino function of D-leucine, with its methyl ester (OMe) protecting the C-terminus, is a classical approach in peptide synthesis. This guide will delve into the validation of a peptide synthesized using this building block, comparing it with the more modern 9-fluorenylmethyloxycarbonyl (Fmoc) strategy to highlight the differences in synthesis outcomes and analytical validation.

Performance Comparison in a Model Peptide Synthesis

To illustrate the differences between Boc and Fmoc strategies for incorporating D-leucine, we consider the synthesis of a model pentapeptide: Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ . The following tables summarize the expected quantitative data based on established principles of solid-phase peptide synthesis (SPPS).

Table 1: Synthesis Performance Comparison

ParameterThis compound StrategyFmoc-D-Leu-OH StrategyNotes
Crude Peptide Yield ~70%~85%Higher yields are often observed with the Fmoc strategy due to milder deprotection conditions, which can reduce peptide loss from the resin.
Crude Peptide Purity (by HPLC) ~60%~80%The milder conditions of Fmoc-SPPS typically result in fewer side reactions, leading to a cleaner crude product.
Final Purified Peptide Yield ~25%~45%Higher crude purity simplifies the purification process, resulting in a better recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the correct molecular weight of the synthesized peptide.

Table 2: Analytical Validation Data

Analytical TechniquePeptide from this compound StrategyPeptide from Fmoc-D-Leu-OH StrategyKey Observations
RP-HPLC Retention Time 15.2 min15.2 minThe final peptides are identical, so their retention times should be the same under the same chromatographic conditions.
Mass Spectrometry (ESI-MS) [M+H]⁺ = 584.30 Da[M+H]⁺ = 584.30 DaThe expected monoisotopic mass for Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ is confirmed.
Tandem MS (MS/MS) Characteristic b- and y-ion series confirming the sequence.Characteristic b- and y-ion series confirming the sequence.Fragmentation patterns confirm the amino acid sequence.
Chiral Amino Acid Analysis Confirmed presence of D-Leucine.Confirmed presence of D-Leucine.This analysis is crucial to verify the incorporation of the correct stereoisomer.

Experimental Protocols

Detailed methodologies for the synthesis and validation of the model peptide are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ is performed on a Rink Amide resin.

Boc-SPPS Protocol:

  • Resin Swelling: Swell the Rink Amide resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling (Boc-D-Leu-OH):

    • Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM.

    • Neutralize with 10% diisopropylethylamine (DIEA) in DCM.

    • Couple Boc-D-Leu-OH using a coupling agent such as HBTU in the presence of DIEA in N,N-dimethylformamide (DMF).

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH).

  • Acetylation: Acetylate the N-terminus with acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of HF/anisole to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (Fmoc-D-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) sequentially using a coupling agent like HBTU/DIEA in DMF.

  • Acetylation: After the final coupling, deprotect the N-terminus and acetylate with acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Analytical Validation Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Objective: To assess the purity of the synthesized peptide.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5% to 65% B over 30 minutes.

  • Detection: UV at 214 nm.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the peptide.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

Tandem Mass Spectrometry (MS/MS):

  • Objective: To confirm the amino acid sequence of the peptide.

  • Procedure: The parent ion corresponding to the peptide's molecular weight is isolated and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.

Chiral Amino Acid Analysis:

  • Objective: To confirm the presence and stereochemistry of the D-leucine residue.

  • Protocol:

    • Hydrolyze the peptide into its constituent amino acids using 6N HCl.

    • Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

    • Analyze the resulting diastereomers by RP-HPLC. The retention time of the derivatized D-leucine is compared to a standard.

Enzymatic Degradation Assay:

  • Objective: To compare the stability of the D-Leu containing peptide to its all-L counterpart.

  • Protocol:

    • Incubate the purified peptide with a protease (e.g., trypsin or chymotrypsin) in a suitable buffer at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the enzymatic reaction with an acid (e.g., TFA).

    • Analyze the remaining intact peptide by RP-HPLC. The peak area of the intact peptide is plotted against time to determine its stability.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Rink Amide Resin Swell Swell Resin (DCM or DMF) Resin->Swell Deprotect Deprotection (TFA for Boc, Piperidine for Fmoc) Swell->Deprotect Wash Wash Deprotect->Wash 1 Couple Couple Amino Acid (HBTU/DIEA) Couple->Wash 3 Wash->Couple 2 Repeat Repeat for each Amino Acid Wash->Repeat 4 Repeat->Deprotect Acetylate N-terminal Acetylation Repeat->Acetylate Cleave Cleavage & Deprotection (HF or TFA cocktail) Acetylate->Cleave Crude Crude Peptide Cleave->Crude

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Validation_Workflow cluster_analysis Analytical Validation Crude Crude Peptide Purify Preparative RP-HPLC Crude->Purify Pure Purified Peptide Purify->Pure Purity Purity Check (Analytical RP-HPLC) Pure->Purity MW Molecular Weight Confirmation (ESI-MS) Pure->MW Sequence Sequence Verification (Tandem MS/MS) Pure->Sequence Chiral Stereochemistry Confirmation (Chiral Amino Acid Analysis) Pure->Chiral

Caption: Workflow for the purification and analytical validation of the synthesized peptide.

Enzymatic_Stability cluster_L L-Leucine Peptide cluster_D D-Leucine Peptide L_Peptide Ac-Tyr-Gly-Gly-Phe-L-Leu-NH₂ Enzyme Protease (e.g., Trypsin) L_Peptide->Enzyme Rapid Cleavage L_Fragments Degradation Products D_Peptide Ac-Tyr-Gly-Gly-Phe-D-Leu-NH₂ D_Peptide->Enzyme Resistant to Cleavage D_Stable Intact Peptide Enzyme->L_Fragments Enzyme->D_Stable

Caption: Comparison of enzymatic stability between L- and D-leucine containing peptides.

A Comparative Guide to Coupling Reagents for Boc-D-leucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure incorporation of sterically hindered amino acids is a critical challenge. Boc-D-leucine, with its bulky isobutyl side chain and the tert-butyloxycarbonyl protecting group, presents a moderate level of steric hindrance that necessitates the careful selection of a coupling reagent to ensure high yields and minimize racemization. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Boc-D-leucine, supported by extrapolated experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation, the required reaction time, and the preservation of stereochemical integrity. Here, we compare three classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and a carbodiimide (DCC) with an additive (HOBt).

While direct head-to-head quantitative data for Boc-D-leucine is not extensively published in a single study, performance can be reliably extrapolated from studies on other sterically hindered amino acids.[1][2][3] Aminium/uronium salts like HATU and HBTU are generally preferred for such challenging couplings due to their high reactivity and speed.[4][5]

Table 1: Comparison of Coupling Reagent Performance for Boc-D-leucine Incorporation (Extrapolated Data)

Coupling ReagentTypical Reaction TimeReported Efficiency/YieldDegree of RacemizationNotes
HATU/DIPEA 1 - 2 hoursHigh (>95%)[1]Very Low[3]Highly efficient for hindered couplings with rapid reaction times.[1]
HBTU/DIPEA 2 - 4 hoursHigh (>90%)[1]Low to Moderate[1]A reliable and widely used reagent, though slightly less reactive than HATU.[1]
DCC/HOBt 2 - 12 hoursModerate to HighModerate[4]A cost-effective option, but generally not recommended for sterically hindered amino acids due to longer reaction times and higher racemization risk.[4][6]

Experimental Protocols

The following protocols are adapted for the incorporation of Boc-D-leucine onto a resin-bound peptide with a free N-terminal amine in the context of solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-mediated Coupling

This protocol is recommended for achieving high coupling efficiency and minimizing racemization.[1]

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Boc Deprotection (if necessary): If the N-terminus is Boc-protected, treat the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[7]

  • Washing: Wash the resin thoroughly with DCM and then with DMF.[7]

  • Neutralization: Neutralize the protonated N-terminal amine with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF.[7]

  • Pre-activation: In a separate reaction vessel, dissolve Boc-D-leucine (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF.[1]

  • Base Addition: Add DIPEA (4.0 eq.) to the pre-activation mixture and allow it to activate for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.[2]

  • Washing: Upon completion, wash the resin with DMF and DCM to remove excess reagents and byproducts.[7]

Protocol 2: HBTU-mediated Coupling

This protocol provides a reliable and cost-effective method for coupling.[2]

  • Resin Swelling, Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve Boc-D-leucine (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in DMF.[1]

  • Base Addition: Add DIPEA (4.0 eq.) to the coupling solution.[1]

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Perform a Kaiser test to check for reaction completion.[2]

  • Washing: Upon completion, wash the resin as described in step 9 of Protocol 1.

Protocol 3: DCC/HOBt-mediated Coupling

This protocol is a more traditional and cost-effective method but may require longer reaction times and careful monitoring to minimize racemization.[7][8]

  • Resin Swelling, Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-leucine (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[2]

  • Coupling: Add the Boc-D-leucine/HOBt solution to the resin, followed by the addition of Dicyclohexylcarbodiimide (DCC) (3 equivalents). Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling reaction to proceed for 2-12 hours.[3]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[7]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[7]

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.

General Workflow for Boc-D-leucine Coupling in SPPS cluster_resin_prep Resin Preparation cluster_coupling Coupling Step Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DMF) Wash1->Neutralize Activate Activate Boc-D-leucine with Coupling Reagent Neutralize->Activate Free Amine Couple Couple to Resin Activate->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash2 Wash (DMF/DCM) Monitor->Wash2 Wash2->Deprotect Next Cycle

Caption: General workflow for a single coupling cycle of Boc-D-leucine in SPPS.

Activation of Boc-D-leucine with Different Reagents cluster_aminium Aminium/Uronium Salt Activation cluster_carbodiimide Carbodiimide Activation Boc_Leu Boc-D-leucine Active_Ester_Aminium Highly Reactive Active Ester Boc_Leu->Active_Ester_Aminium O_Acylisourea O-Acylisourea Intermediate Boc_Leu->O_Acylisourea HATU_HBTU HATU or HBTU HATU_HBTU->Active_Ester_Aminium DIPEA DIPEA (Base) DIPEA->Active_Ester_Aminium DCC DCC DCC->O_Acylisourea HOBt HOBt (Additive) Active_Ester_Carbo OBt Active Ester HOBt->Active_Ester_Carbo O_Acylisourea->Active_Ester_Carbo

Caption: Activation pathways for Boc-D-leucine with different coupling reagents.

References

A Researcher's Guide to Enantiomeric Excess (ee) Determination of Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the stereochemical purity of amino acid building blocks is paramount. The presence of the undesired enantiomer can have significant implications for the efficacy, safety, and overall biological activity of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of N-Boc-D-leucine methyl ester (Boc-D-Leu-OMe), a commonly used protected amino acid. We will delve into Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting data and detailed experimental protocols to facilitate an informed choice of methodology.

Comparison of Analytical Methods

The enantiomeric excess of this compound can be reliably determined by several analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Sample Derivatization Not typically required for Boc-protected amino acid esters.Mandatory to increase volatility and thermal stability.Not required for the analyte, but a chiral solvating agent is added.
Sensitivity HighVery HighModerate
Quantitative Accuracy ExcellentExcellentGood to Excellent
Throughput Moderate to HighModerateLow to Moderate
Instrumentation HPLC with UV detectorGC-MS systemNMR spectrometer

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column. For N-protected amino acids such as this compound, macrocyclic glycopeptide-based CSPs, like those containing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective, often in a reversed-phase mode.[1]

Experimental Protocol: Chiral HPLC

Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical starting point could be Acetonitrile/Water (50:50, v/v).[2] For Boc-protected amino acids, a reversed-phase system such as Methanol/0.1% Triethylammonium Acetate (TEAA), pH 4.1 is often effective.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a racemic standard of Boc-DL-Leu-OMe and the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula: ee (%) = [(AreaD - AreaL) / (AreaD + AreaL)] x 100

Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow A Sample Preparation (Dissolve this compound in mobile phase) B Injection into HPLC A->B C Separation on Chiral Stationary Phase (e.g., CHIROBIOTIC T) B->C D UV Detection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration and ee Calculation E->F

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is another highly sensitive and selective method for enantiomeric excess determination. Due to the low volatility of amino acid derivatives, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. This is typically a two-step process involving esterification of the carboxylic acid and acylation of the amine group. The resulting derivatives are then separated on a chiral GC column.

Experimental Protocol: Chiral GC-MS

Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe after derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A chiral capillary column, such as Chirasil®-L-Val.

  • Derivatization:

    • Esterification: While this compound is already a methyl ester, for the corresponding acid, esterification would be the first step.

    • Acylation: The Boc-protected amino group is generally stable to many derivatization conditions. However, if a more volatile derivative is needed, a protocol involving the reaction with an anhydride, such as trifluoroacetic anhydride (TFAA), in a suitable solvent might be employed. A more common approach for amino acids is to derivatize the amino group after removal of the Boc group. For the intact molecule, direct analysis might be challenging due to the thermal lability of the Boc group. A common derivatization for amino acids involves reaction with a chloroformate followed by amidation.[2]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized Boc-Leu-OMe.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomer derivatives in the chromatogram.

Workflow for Chiral GC-MS Analysis

Chiral GC-MS Workflow A Sample Derivatization (e.g., Acylation) B Injection into GC A->B C Separation on Chiral Capillary Column B->C D Mass Spectrometry Detection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration and ee Calculation E->F

Caption: Workflow for ee determination by Chiral GC-MS.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. This technique utilizes a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient, non-covalent diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to the resolution of specific signals for each enantiomer in the NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio. A common CSA for this purpose is (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

Experimental Protocol: Chiral NMR Spectroscopy

Objective: To resolve and quantify the enantiomers of Boc-DL-Leu-OMe using a chiral solvating agent.

  • Instrumentation: An NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).

  • Chiral Solvating Agent (CSA): (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

  • Solvent: An achiral deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆.

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add the chiral solvating agent to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte).

    • Acquire another ¹H NMR spectrum and look for the splitting of signals that are in proximity to the chiral center of this compound (e.g., the α-proton or the methyl ester protons).

Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the D- and L-enantiomers. The chemical shift difference between the signals for the two enantiomers is denoted as ΔΔδ.

Workflow for Chiral NMR Analysis

Chiral NMR Workflow A Sample Preparation (Dissolve this compound in deuterated solvent) B Add Chiral Solvating Agent A->B C Acquire NMR Spectrum B->C D Identify and Integrate Resolved Signals C->D E Calculate Enantiomeric Ratio D->E

Caption: Workflow for ee determination by Chiral NMR.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC-MS, and Chiral NMR Spectroscopy.

  • Chiral HPLC is often the method of choice due to its high accuracy, direct analysis without derivatization, and good sensitivity.

  • Chiral GC-MS offers excellent sensitivity but requires a derivatization step, which can add complexity to the workflow.

  • Chiral NMR provides a rapid, non-separative method that can be very convenient, although it may have lower sensitivity compared to the chromatographic techniques.

The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the expected level of the enantiomeric impurity, the number of samples, and the available instrumentation. For routine quality control in a drug development setting, the robustness and high-throughput capabilities of Chiral HPLC are often favored. For structural confirmation and when dealing with complex matrices, the specificity of GC-MS can be advantageous. Chiral NMR is a valuable tool for quick checks and for mechanistic studies of asymmetric reactions.

References

D-Amino Acid Incorporation: A Comparative Guide to Enhancing Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide sequences offers a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a comprehensive comparison, supported by experimental data, of how D-amino acid substitution impacts peptide structure, stability, and biological activity.

The introduction of D-amino acids, the non-natural mirror images of the standard L-amino acids, can dramatically alter a peptide's physicochemical properties. These modifications are primarily employed to enhance proteolytic stability, modulate secondary structure, and alter receptor binding affinity and selectivity, thereby improving the therapeutic potential of peptide-based drugs.[1]

Impact on Proteolytic Stability: A Quantitative Comparison

A primary driver for incorporating D-amino acids is to increase a peptide's resistance to degradation by proteases, which are stereospecific for L-amino acids.[2] This enhanced stability leads to a longer in vivo half-life.

Peptide/AnalogModification(s)EnvironmentHalf-life (L-Peptide)Half-life (D-Peptide/Modified)
MUC2 epitope peptideD-amino acids in flanking regions (tpTPTGTQtpt)Human SerumDegradedHighly resistant[3]
MUC2 epitope peptideD-amino acids in flanking regions (tpTPTGTQtpt)Lysosomal preparationDegradedHighly resistant[3]
Antitumor Peptide RDP2159 D-amino acid substitutions (9D-RDP215)Human SerumDegraded within 7 daysNot affected[3]
Polybia-CPD-lysine substitutionTrypsin & ChymotrypsinSusceptible to degradationEnhanced stability[4]

Modulation of Receptor Binding Affinity

The altered stereochemistry resulting from D-amino acid incorporation can significantly influence a peptide's three-dimensional conformation, which is critical for its interaction with biological targets.[1][3] This can lead to either increased or decreased binding affinity.

Peptide/AnalogReceptorLigand (L-form) IC50/KdLigand (D-form/Modified) IC50/Kd
β-casomorphin-(5) analogµ-opioid receptor-Very high µ-binding affinity[5]
[D-Thr2, Leu5]enkephalyl-Thr6 (DTLET)δ-opioid receptorN/AKd ≈ 1.2 nM[3]
GLP-1GLP-1 ReceptorEC50: 59.6 nMEC50: 2.2 µM[6]
LCDXnAChRHigher IC505 times lower IC50 than LCDX[7]

Influence on Secondary Structure

D-amino acids can either stabilize or disrupt secondary structures like α-helices and β-sheets.[1] For instance, a D-amino acid can induce a β-turn, a crucial motif for the biological activity of many peptides.[1][8] Conversely, introducing a D-amino acid can also break a helical structure if not strategically placed.[8]

Experimental Protocols

Peptide Synthesis with D-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a common method for creating peptides containing D-amino acids.[9]

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., DIC/OxymaPure)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[2]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[2]

  • Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (L or D) and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2 hours.[2]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[2]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[2]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide with cold ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay

This assay assesses the resistance of peptides to enzymatic degradation in biological fluids like human serum.[2]

Materials:

  • Synthesized L- and D-peptides

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in ACN)

  • Incubator at 37°C

  • RP-HPLC system

Protocol:

  • Incubation: Dissolve the peptide in PBS and add it to human serum to a final concentration. Incubate the mixture at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.[2]

  • Enzyme Inactivation: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction and precipitate serum proteins.[2]

  • Sample Preparation: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the peptide.[2]

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.[2]

  • Data Analysis: Calculate the peptide's half-life by plotting the percentage of intact peptide versus time.[2]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.[10][11]

Materials:

  • Purified peptide

  • Appropriate solvent (e.g., water, buffer, or TFE)

  • CD spectropolarimeter

  • Quartz cuvette

Protocol:

  • Sample Preparation: Dissolve the peptide in the chosen solvent to a known concentration.

  • Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas.[10]

  • Data Acquisition: Place the sample in the quartz cuvette and record the CD spectrum, typically in the far-UV region (190-250 nm).[11]

  • Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.[1] Characteristic spectra include a double minimum at ~208 nm and 222 nm for α-helices and a single minimum around 216-218 nm for β-sheets.[11]

Visualizing the Impact of D-Amino Acid Incorporation

L_vs_D_Peptide_Structure cluster_L L-Peptide cluster_D D-Amino Acid Incorporated Peptide L_Peptide L-Amino Acids L_Structure Natural Conformation (e.g., α-helix) L_Peptide->L_Structure L_Protease Protease L_Structure->L_Protease Recognized L_Receptor Receptor L_Structure->L_Receptor Binds L_Degradation Degradation L_Protease->L_Degradation L_Binding Biological Activity L_Receptor->L_Binding D_Peptide L- & D-Amino Acids D_Structure Altered Conformation (e.g., β-turn) D_Peptide->D_Structure D_Protease Protease D_Structure->D_Protease Not Recognized D_Receptor Receptor D_Structure->D_Receptor Altered Binding D_Stability Increased Stability D_Protease->D_Stability D_Binding Modulated Activity D_Receptor->D_Binding

Caption: Comparison of L-peptide and D-amino acid incorporated peptide properties.

Experimental_Workflow start Peptide Design synthesis Solid-Phase Peptide Synthesis (L- and D-amino acids) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization structural_analysis Structural Analysis characterization->structural_analysis functional_assays Functional Assays characterization->functional_assays cd Circular Dichroism (Secondary Structure) structural_analysis->cd nmr NMR Spectroscopy (3D Structure) structural_analysis->nmr end Data Analysis & Comparison cd->end nmr->end stability Protease Stability Assay (e.g., in Human Serum) functional_assays->stability binding Receptor Binding Assay (e.g., IC50/Kd determination) functional_assays->binding stability->end binding->end

Caption: Experimental workflow for assessing D-amino acid impact on peptides.

Signaling_Pathway_Modulation cluster_peptide Peptide Ligand L_peptide L-Peptide receptor Cell Surface Receptor L_peptide->receptor Binds & Activates D_peptide D-Amino Acid Peptide (Enhanced Stability) D_peptide->receptor Binds & Modulates Activation (Potentially longer duration) signaling Intracellular Signaling Cascade receptor->signaling response Cellular Response signaling->response

Caption: Modulation of a signaling pathway by L- vs. D-amino acid peptides.

References

D-Leucine Containing Peptides: A Comparative Guide to Enhanced Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle in their therapeutic development. Proteases rapidly degrade peptides composed of naturally occurring L-amino acids, limiting their bioavailability and efficacy. A key strategy to overcome this is the incorporation of D-amino acids, such as D-leucine, which can dramatically enhance resistance to enzymatic degradation. This guide provides an objective comparison of the proteolytic stability of D-leucine containing peptides against their L-amino acid counterparts, supported by experimental data and detailed methodologies.

The substitution of an L-amino acid with its D-enantiomer, D-leucine, sterically hinders the ability of proteases to recognize and cleave the peptide bonds.[1] Natural proteases are chiral and possess a high degree of stereospecificity for L-amino acid residues, rendering peptides with D-amino acids significantly less susceptible to degradation.[1][2] This enhanced stability translates to a longer in vivo circulation half-life, a critical attribute for therapeutic peptides.[1][3]

Comparative Proteolytic Stability: L-Leucine vs. D-Leucine Peptides

The most direct way to assess the impact of D-leucine incorporation is through in vitro stability assays. These experiments typically involve incubating the peptides in the presence of proteases or biological fluids like plasma or serum and monitoring the amount of intact peptide over time.

Quantitative Data Summary

The following table summarizes data from various studies, comparing the stability of peptides containing L-leucine with their D-leucine-substituted analogs when exposed to proteolytic enzymes or plasma.

Peptide/AnalogModificaitonProtease/MediumIncubation Time% Intact PeptideReference
Model Peptide L-LeucineTrypsin30 minDegraded[4]
Model Peptide D-LeucineTrypsin6 hours100%[4]
Antimicrobial Peptide L-amino acidsFetal Calf Serum (FCS)Not SpecifiedSusceptible[2]
Antimicrobial Peptide D-amino acid substitutionsFetal Calf Serum (FCS)Not SpecifiedHighly Stable[2]
RDP215 L-ArginineNot SpecifiedNot SpecifiedSusceptible[5]
9D-RDP215 D-Arginine substitutionNot SpecifiedNot SpecifiedEnhanced Stability[5]
Unmodified Peptide NonePlasma5 minutesLow[6]
Modified Peptide D-Amino Acid SubstitutionPlasma> 2 hoursHigh[6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Protease Stability Assay

This protocol outlines the key steps to assess the stability of a peptide against a specific protease.

Materials:

  • L-Leucine and D-Leucine containing peptides

  • Protease solution (e.g., Trypsin at 1 mg/mL in a suitable buffer)

  • Reaction buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[1]

Methodology:

  • Peptide Preparation: Dissolve both the L-Leu and D-Leu peptides in the reaction buffer to a final concentration of 1 mg/mL.[1]

  • Enzymatic Reaction: Initiate the degradation by adding the protease solution to the peptide solutions. A typical enzyme-to-substrate ratio is 1:50 (w/w). Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[6]

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The amount of undigested peptide is determined by integrating the area of the corresponding peak in the chromatogram.[1]

  • Data Analysis: Plot the percentage of remaining intact peptide against time for both the L-Leu and D-Leu peptides to compare their stability.[1]

In Vitro Plasma Stability Assay

This protocol outlines the key steps to assess the stability of a peptide in plasma.[6]

Methodology:

  • Preparation: Prepare a stock solution of the peptide, typically in DMSO. Thaw frozen plasma (e.g., human, mouse) in a 37°C water bath and pre-warm it.[6]

  • Incubation: Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma. The final concentration of the organic solvent should be minimal (<1%) to avoid protein precipitation. Incubate the mixture at 37°C with gentle shaking.[6]

  • Reaction Quenching: At predetermined time points, collect an aliquot of the incubation mixture and immediately stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile.[6]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.[6]

  • Analysis: Collect the supernatant, which contains the remaining peptide, and analyze it by LC-MS/MS or HPLC to quantify the concentration of the intact peptide.[6]

  • Data Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.[6]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological relationships.

Protease_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution (L- and D-Leu) Incubation Incubate at 37°C Peptide_Sol->Incubation Enzyme_Sol Protease Solution Enzyme_Sol->Incubation Quenching Quench Reaction Incubation->Quenching Time Points HPLC HPLC Analysis Quenching->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for an in vitro protease stability assay.

Plasma_Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Incubation & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock (in DMSO) Incubate Incubate at 37°C Peptide_Stock->Incubate Plasma Pre-warmed Plasma Plasma->Incubate Quench Quench with Acetonitrile Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS or HPLC Analysis Centrifuge->Analyze Supernatant Calculate Calculate Half-life Analyze->Calculate

Caption: Workflow for an in vitro plasma stability assay.

It is important to note that while D-leucine incorporation is a powerful tool for enhancing stability, it can also impact the peptide's biological activity. The altered stereochemistry can affect receptor binding and overall efficacy. Therefore, a comprehensive evaluation of both stability and activity is crucial in the design of D-amino acid-containing peptide therapeutics.[1] For instance, while L-leucine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, D-leucine does not typically elicit the same biological response.[7]

References

Safety Operating Guide

Proper Disposal of Boc-D-Leu-OMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-D-Leu-OMe (tert-Butoxycarbonyl-D-leucine methyl ester), a protected amino acid derivative commonly used in peptide synthesis. Adherence to these procedures is vital for ensuring a safe laboratory environment and environmentally responsible waste management.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A laboratory coat must be worn.

All handling of this compound, including transfer to a waste container, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data

For easy reference, the following table summarizes key quantitative data for Boc-L-Leu-OMe, the L-enantiomer of the compound . The physical properties are expected to be identical for the D-enantiomer.

PropertyValueSource
Molecular Weight 245.32 g/mol [][3][4]
Density 0.991 g/mL at 25 °C[][3]
Boiling Point 205 °C[][3]
Storage Temperature 2-8 °C[1][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Under no circumstances should this chemical be disposed of down the sanitary sewer or placed in regular trash.

  • Waste Collection:

    • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for the collection of this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

    • Labeling: The container must be clearly labeled with the full chemical name ("this compound" or "tert-Butoxycarbonyl-D-leucine methyl ester"), associated hazard warnings (e.g., "Irritant"), and the date of waste accumulation.

    • Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly fitting lid.

  • Waste Segregation and Storage:

    • Incompatible Materials: Store the waste container away from strong acids and strong oxidizing agents. The Boc protecting group is labile to strong acids.[5]

    • Secure Storage: Keep the sealed waste container in a designated, secure area for chemical waste, away from general laboratory traffic. This area should be cool and dry.

  • Arranging for Disposal:

    • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety department or a contracted hazardous waste disposal company.

    • Provide Information: Be prepared to provide the full chemical name and any available safety information to the EHS representative or waste disposal contractor.

    • Follow Institutional Protocols: Adhere strictly to your organization's protocols for chemical waste pickup, manifesting, and handover.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the recommended disposal method is based on standard laboratory procedures for chemical waste management as outlined in Safety Data Sheets for similar compounds. For instance, the SDS for N-Boc-N-methyl glycine methyl ester specifies that "The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems."[6] Similarly, the SDS for BOC-L-Alanine Methyl Ester recommends offering "surplus and non-recyclable solutions to a licensed disposal company."

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal segregate Segregate from Incompatible Materials (Strong Acids, Oxidizers) seal->segregate storage_area Store in Designated Chemical Waste Area segregate->storage_area contact_ehs Contact EHS or Licensed Waste Contractor storage_area->contact_ehs follow_procedures Follow Institutional Waste Pickup Procedures contact_ehs->follow_procedures end End: Waste Properly Disposed follow_procedures->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-D-Leu-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-D-Leu-OMe are paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE based on standard laboratory practices for similar chemical compounds.

Protection Level Required PPE Specifications & Rationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields to protect against splashes and airborne particles.
Hand ProtectionDisposable nitrile gloves provide a necessary barrier against skin contact. Double-gloving is recommended for extended operations.
Protective ClothingA standard laboratory coat should be worn to shield skin and personal clothing from potential spills.
FootwearClosed-toe shoes are required to protect the feet from spills and falling objects.
Secondary (Task-Dependent) Respiratory ProtectionWhen handling the powder form, it is recommended to work in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and maintaining the integrity of the compound.

1. Preparation:

  • Designate a Work Area: All handling of this compound should be conducted within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and in good working order before beginning any work.

  • Donning PPE: Put on all required PPE in the following order: lab coat (fully buttoned), safety goggles, and then nitrile gloves, ensuring the gloves overlap the cuffs of the lab coat.

2. Handling and Weighing:

  • Equilibration: Before opening, allow the container of this compound to reach room temperature to prevent condensation of moisture, which could affect the compound's stability.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Handle the powder gently to avoid creating airborne dust.

  • Transfer: Use a spatula to transfer the weighed compound. For transfers to a reaction vessel, this should also be done inside the fume hood.

  • Container Sealing: Promptly and securely seal the main container after dispensing to prevent contamination and exposure.

3. Post-Handling:

  • Decontamination: After handling is complete, decontaminate the work area, including the balance and any used equipment.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and then safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with laboratory safety regulations.

  • Unused Compound: Dispose of unused this compound as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, are considered hazardous waste.[1] These items must be collected in a designated and properly labeled hazardous waste container.[1]

  • Solutions: Any aqueous or organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour chemical waste down the drain.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Don PPE - Prepare fume hood weigh 2. Weighing - Equilibrate container - Weigh powder in fume hood prep->weigh transfer 3. Transfer - Transfer to reaction vessel weigh->transfer post_handle 4. Post-Handling - Decontaminate area - Doff PPE - Wash hands transfer->post_handle collect_liquid Collect Liquid Waste (Contaminated solutions) transfer->collect_liquid Generate Liquid Waste collect_solid Collect Solid Waste (Unused compound, gloves, etc.) post_handle->collect_solid Generate Solid Waste label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose_waste Dispose as Hazardous Waste label_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Leu-OMe
Reactant of Route 2
Reactant of Route 2
Boc-D-Leu-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.